Lanostane
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25-,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOPEXWVBIZAV-ZKYCIREVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474-20-4 | |
| Record name | Lanostane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,14-Trimethylcholestane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of Lanostane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanostane is a tetracyclic triterpenoid that serves as the fundamental backbone for a diverse array of biologically active natural products, including lanosterol, the biosynthetic precursor to all steroids in animals and fungi.[1] Its rigid, fused-ring system provides a versatile scaffold for extensive functionalization, leading to a wide range of pharmacological activities. This guide provides a detailed technical overview of the basic structure of 5α-lanostane, its stereochemistry, and conformational properties, intended for professionals in chemical and pharmaceutical research.
Core Chemical Structure
This compound, with the chemical formula C₃₀H₅₄, is a saturated tetracyclic hydrocarbon.[1] Its systematic IUPAC name is 4,4,14α-trimethylcholestane.[1] The core structure is a gonane (cyclopentanoperhydrophenanthrene) nucleus, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together.[2] Specifically, the this compound skeleton is characterized by a 6-6-6-5 fused ring system.
A key feature of the this compound framework is the presence of three methyl groups at non-standard steroid positions: two at the C-4 position and one at the C-14α position.[1] These methyl groups, along with the stereochemistry of the ring junctions, define the characteristic shape of this compound and its derivatives.
Stereochemistry
The most common isomer, 5α-lanostane, possesses a specific stereochemical configuration at its eight chiral centers. The IUPAC name for this isomer explicitly defines this configuration as (5S, 8R, 9S, 10R, 13R, 14S, 17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene. The "5α" designation indicates that the hydrogen atom at the C-5 position is on the opposite side of the ring system from the angular methyl group at C-10 (i.e., it is in a trans configuration relative to the C-19 methyl group). This results in a relatively flat, rigid structure.
Molecular Visualization
The following diagram illustrates the chemical structure of 5α-lanostane with the standard IUPAC atom numbering scheme.
References
The Dawn of a Molecular Archetype: A Technical History of Lanostane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lanostane triterpenoids represent a vast and structurally diverse class of natural products that have been a subject of intense scientific scrutiny for nearly a century. From their initial discovery in the humble origins of sheep's wool to their central role in the biosynthesis of steroids and their promising therapeutic applications, the journey of this compound triterpenoids is a compelling narrative of scientific discovery. This in-depth technical guide provides a comprehensive historical account of the discovery of this compound triterpenoids, detailing the seminal experimental protocols that paved the way for their characterization and the evolution of our understanding of their profound biological significance.
The Initial Discovery: Lanosterol from Wool Fat
The story of this compound triterpenoids begins in the early 1930s with the investigation of the unsaponifiable fraction of wool fat, a complex mixture of lipids and alcohols. In 1932, the German chemists Adolf Windaus and R. Tschesche reported the isolation of a new tetracyclic triterpenoid alcohol which they named "lanosterol"[1]. This discovery marked the genesis of the entire class of this compound triterpenoids.
Early Physicochemical Characterization of Lanosterol
The initial characterization of lanosterol relied on classical chemical and physical methods. The reported physical constants from these early studies provided the first tangible data for this new natural product.
| Property | Reported Value (Early Studies) |
| Melting Point | 138-140 °C[2] |
| Specific Rotation ([α]D) | +58° (in chloroform) |
| Molecular Formula | C₃₀H₅₀O[3] |
Classical Experimental Protocols for Isolation and Characterization
The pioneering work of Windaus and Tschesche, and subsequent researchers, employed a series of now-classical techniques to isolate and characterize lanosterol and other triterpenoids. These methods, while laborious by modern standards, laid the foundation for natural product chemistry.
Saponification and Extraction of Wool Fat
The initial step in isolating lanosterol involved the saponification of crude wool fat (lanolin). This process breaks down the fatty acid esters, liberating the unsaponifiable components, including sterols and triterpenoid alcohols.
Protocol: Saponification of Wool Fat (Circa 1930s-1940s)
-
Saponification: A solution of crude wool fat in ethanol was refluxed with a concentrated aqueous solution of potassium hydroxide or sodium hydroxide for several hours. This hydrolysis reaction cleaved the ester bonds, yielding fatty acid salts (soaps) and the unsaponifiable fraction containing lanosterol.
-
Extraction: The saponified mixture was diluted with water and extracted with an organic solvent such as diethyl ether or petroleum ether. The unsaponifiable fraction, being soluble in the organic solvent, was separated from the aqueous layer containing the water-soluble soaps.
-
Washing and Drying: The organic extract was washed with water to remove any remaining soap and alkali. The solvent was then dried over an anhydrous salt, such as sodium sulfate, and evaporated to yield the crude unsaponifiable matter.
Column Chromatography for Purification
The crude unsaponifiable fraction was a complex mixture requiring further purification. Column chromatography, a technique that was being increasingly adopted in the mid-20th century, proved to be a powerful tool for this purpose[4][5].
Protocol: Column Chromatography of Unsaponifiable Matter (Circa 1940s-1950s)
-
Adsorbent Preparation: A glass column was packed with an adsorbent material, most commonly alumina (aluminum oxide) or silica gel. The adsorbent was typically prepared as a slurry in a non-polar solvent like petroleum ether or benzene and carefully packed to avoid air bubbles.
-
Sample Application: The crude unsaponifiable extract, dissolved in a minimal amount of the initial eluting solvent, was carefully applied to the top of the column.
-
Elution: A series of solvents of increasing polarity were passed through the column. This gradient elution would selectively move compounds down the column based on their affinity for the adsorbent. For the separation of lanosterol, a typical solvent gradient might start with petroleum ether, followed by mixtures of petroleum ether and benzene, then pure benzene, and finally mixtures of benzene and ethanol or methanol.
-
Fraction Collection and Analysis: The eluate was collected in a series of fractions. Each fraction was then analyzed, often by simple techniques like thin-layer chromatography (TLC) or by evaporation of the solvent and examination of the residue's physical properties (e.g., melting point, crystalline form). Fractions containing the desired compound were combined.
Crystallization for Final Purity
The final step in obtaining pure lanosterol was crystallization.
Protocol: Crystallization of Lanosterol
-
Dissolution: The enriched lanosterol fraction from chromatography was dissolved in a suitable hot solvent, such as acetone, ethanol, or a mixture of solvents.
-
Cooling and Crystal Formation: The hot, saturated solution was allowed to cool slowly. As the solution cooled, the solubility of lanosterol decreased, leading to the formation of crystals.
-
Isolation and Drying: The crystals were isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried to a constant weight. The purity of the crystals was often assessed by their sharp melting point.
The Evolving Understanding of this compound's Significance
Initially, lanosterol was simply another interesting natural product. However, its structural similarity to cholesterol hinted at a deeper biological connection. The groundbreaking work of chemists like Leopold Ružička, who established the "biogenetic isoprene rule," provided a theoretical framework for understanding the biosynthesis of terpenes and steroids from a common precursor[6].
It was the research of Konrad Bloch and his colleagues in the 1950s that definitively established lanosterol as a key intermediate in the biosynthesis of cholesterol from squalene[7]. This discovery was a monumental achievement in biochemistry and solidified the central role of this compound triterpenoids in steroid metabolism.
The Biosynthesis of Lanosterol: A Molecular Cascade
The biosynthesis of lanosterol from the linear triterpene squalene is a remarkable enzymatic cascade that results in the formation of the characteristic tetracyclic this compound skeleton.
Caption: Biosynthetic pathway of lanosterol from acetyl-CoA.
The Expanding Family of this compound Triterpenoids
Following the discovery of lanosterol, a plethora of other this compound triterpenoids were isolated from various natural sources, particularly from fungi of the genus Ganoderma[8][9][10]. These compounds, often referred to as ganoderic acids and related derivatives, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects[8][9].
The structural elucidation of these complex molecules, initially a formidable challenge, was greatly accelerated by the advent of modern spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[8].
Modern Experimental Workflow for this compound Triterpenoid Discovery
The discovery and characterization of new this compound triterpenoids today follows a highly streamlined and efficient workflow that integrates advanced analytical techniques.
Caption: Modern workflow for the discovery of this compound triterpenoids.
Conclusion
The discovery and history of this compound triterpenoids is a testament to the evolution of natural product chemistry. From the classical, labor-intensive methods that first brought lanosterol to light, to the sophisticated analytical workflows that now enable the rapid discovery of novel bioactive compounds, the study of this remarkable class of molecules continues to push the boundaries of science. The foundational understanding of their biosynthesis and their diverse biological activities ensures that this compound triterpenoids will remain a fertile ground for research and a promising source for the development of new therapeutics for years to come.
References
- 1. This compound-triterpenoids from the fungus Phellinus gilvus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid - Wikipedia [en.wikipedia.org]
- 3. [20(22) E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [To know the triterpenes; On the construction of the hydroxyl-containing ring of lanosterol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidal Triterpenes of Cholesterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. B2019107 | Cholesterol from Wool Fat Clinisciences [clinisciences.com]
- 9. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Unveiling Nature's Arsenal: A Technical Guide to Lanostane-Type Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural sources of lanostane-type compounds, a class of tetracyclic triterpenoids with significant therapeutic potential. This document provides a comprehensive overview of their origins, methodologies for their isolation, and insights into their mechanisms of action, tailored for professionals in research and drug development.
Natural Sources of this compound-Type Compounds
This compound-type compounds are predominantly found in the fungal kingdom, with a significant number of these bioactive molecules isolated from various mushroom species. Certain plants and marine organisms also serve as sources, albeit to a lesser extent.
Fungi: The primary and most diverse source of this compound triterpenoids are fungi, particularly those belonging to the Polyporaceae family.
-
Ganoderma species: This genus, famously known as "Reishi" or "Lingzhi," is a prolific producer of a wide array of this compound triterpenoids, often referred to as ganoderic acids. Over 150 this compound-type compounds have been isolated from Ganoderma lucidum alone. Other notable species include Ganoderma australe, Ganoderma applanatum, Ganoderma sinense, Ganoderma luteomarginatum, Ganoderma calidophilum, and Ganoderma resinaceum.
-
Inonotus obliquus (Chaga): This parasitic fungus, which grows on birch trees, is another rich source of this compound-type compounds, including inotodiol.
-
Phellinus linteus (Meshima): This medicinal mushroom has been shown to contain various bioactive components, including this compound-type triterpenoids.
-
Other Fungi: Lanostanes have also been isolated from other fungi such as Laetiporus sulphureus (Sulfur Shelf), Poria cocos, and Fomes officinalis.
Plants: While less common than in fungi, this compound-type triterpenoids have been isolated from certain plant species. For instance, they have been found in the roots of Uvaria siamensis.
Marine Organisms: The marine environment represents a potential, though less explored, source of novel this compound compounds. Triterpene glycosides containing a this compound aglycone have been reported in sea cucumbers.
Quantitative Data on this compound-Type Compounds
The concentration of specific this compound-type compounds can vary significantly depending on the species, geographical origin, and cultivation conditions of the source organism. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the primary analytical techniques used for the quantitative determination of these compounds.[1][2][3]
Below is a summary of reported yields for some prominent this compound-type compounds from various fungal sources.
| Fungal Source | Compound | Yield/Concentration | Analytical Method | Reference |
| Ganoderma lucidum | Ganoderic Acid H | 2.09 mg/g powder (optimized extraction) | HPLC | [4] |
| Ganoderma tsugae | Total of nine ganoderic acids | 0.28-2.20% of the sample | HPLC | [5] |
| Inonotus obliquus | Lanosterol | 75% recovery with SC-CO2 extraction compared to Folch method | GC-FID | [6] |
| Ganoderma lucidum | Ganoderic Acid A | >0.8502 mg/100 mg | HPLC | [3] |
| Ganoderma lucidum | Ganoderic Acid B | Not specified, but quantified | HPLC | [3] |
Experimental Protocols for Extraction and Isolation
The isolation of pure this compound-type compounds from their natural sources is a multi-step process involving extraction, fractionation, and purification. The choice of methodology depends on the specific compound of interest and the nature of the source material.
General Extraction Procedures
1. Sample Preparation:
-
Fruiting bodies of fungi are typically dried and ground into a fine powder to increase the surface area for solvent extraction.
2. Solvent Extraction:
-
Maceration: The powdered material is soaked in an appropriate organic solvent (e.g., ethanol, methanol, chloroform, or ethyl acetate) at room temperature for an extended period.[7]
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency and reduced extraction time.[8]
-
Microwave-Assisted Extraction (MAE): Microwave energy is used to rapidly heat the solvent and sample matrix, accelerating the extraction process.[8]
-
Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (SC-CO2) is employed as a "green" solvent to extract non-polar compounds like triterpenoids.[6][8]
Purification and Isolation Techniques
Following initial extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques for purification.
1. Column Chromatography:
-
This is a fundamental technique for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are commonly used stationary phases.[9]
2. High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC: Used for the final purification of individual compounds to a high degree of purity. Reversed-phase C18 columns are frequently employed.[8]
-
Analytical HPLC: Used for the quantification and identification of specific this compound compounds.[2][10]
3. Counter-Current Chromatography (CCC):
-
A liquid-liquid partition chromatography technique that is particularly useful for separating complex mixtures of natural products. It has been successfully applied for the preparative isolation of ganoderic acids.[11]
Example Protocol: Extraction and Isolation from Ganoderma lucidum
Signaling Pathways Modulated by this compound-Type Compounds
This compound-type triterpenoids exhibit a range of biological activities, with their anticancer effects being the most extensively studied. These compounds can induce apoptosis (programmed cell death) and autophagy in cancer cells through the modulation of various signaling pathways.
Induction of Apoptosis
This compound compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.
-
Modulation of the mTOR/PI3K/AKT Pathway: Lanostanes have been shown to target the mTOR/PI3K/AKT signaling pathway.[12] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to caspase activation and apoptosis.[13]
-
Activation of Caspases: Some this compound derivatives have been found to induce apoptosis through the activation of caspases-3, 8, and 9.[14]
Inhibition of Cancer Cell Metastasis
This compound compounds have also demonstrated potential in inhibiting the metastasis of cancer cells.
-
Inhibition of Rho-associated Kinase (ROCK) Signaling: The ROCK signaling pathway is implicated in cell motility and invasion. Lanostanes have been shown to inhibit this pathway, thereby reducing the metastatic potential of cancer cells.[13]
Anti-inflammatory Effects
Certain this compound triterpenoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[15][16] This is often achieved through the suppression of pathways such as the NF-κB signaling pathway.
Conclusion
This compound-type compounds, particularly those derived from medicinal mushrooms, represent a promising frontier in the development of novel therapeutics. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, underscore their potential in oncology and inflammatory disease research. This guide provides a foundational understanding of the natural sources, isolation methodologies, and key signaling pathways associated with these remarkable natural products, serving as a valuable resource for the scientific community. Further research into the quantitative analysis of these compounds in a wider range of natural sources and the elucidation of their complex pharmacological effects will be crucial for unlocking their full therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.kopri.re.kr [repository.kopri.re.kr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer effects of this compound against human gastric cancer cells involves autophagy, apoptosis and modulation of m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits the proliferation and bone metastasis of human breast cancer cells via inhibition of Rho-associated kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of this compound-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiinflammatory this compound triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-neuroinflammatory polyoxygenated lanostanoids from Chaga mushroom Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lanostane Biosynthesis Pathway from Squalene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core biochemical pathway responsible for the conversion of the linear triterpene squalene into the foundational tetracyclic sterol, lanosterol. This pathway is a critical juncture in the biosynthesis of all sterols, including cholesterol in animals and fungi. Its enzymes are significant targets for therapeutic intervention in fields ranging from hypercholesterolemia to infectious diseases and oncology.
The Core Pathway: From Squalene to Lanosterol
The transformation of squalene into lanosterol is a two-step enzymatic process localized to the endoplasmic reticulum in eukaryotes.[1] This conversion establishes the characteristic four-ring steroid nucleus.
Step 1: Epoxidation of Squalene
The initial and rate-limiting step is the stereospecific oxidation of squalene.[2][3]
-
Enzyme: Squalene Epoxidase (SE), also known as Squalene Monooxygenase (SQLE).[2][3]
-
Substrate: Squalene
-
Product: (S)-2,3-Oxidosqualene (also called 2,3-squalene oxide).[2][4]
-
Reaction: This reaction is the first oxygenation step in sterol biosynthesis, where squalene is converted to (S)-2,3-oxidosqualene.[3][5] It requires diatomic oxygen and NADPH as a cofactor, with electrons typically transferred from NADPH-cytochrome P450 reductase.[2][5] SE is a flavoprotein monooxygenase containing a loosely bound FAD.[2]
Step 2: Cyclization of (S)-2,3-Oxidosqualene
The second step is one of the most complex enzymatic reactions known, involving a concerted cascade of ring closures and molecular rearrangements.[6]
-
Enzyme: Lanosterol Synthase (LSS), a member of the oxidosqualene cyclase (OSC) family.[1][6]
-
Substrate: (S)-2,3-Oxidosqualene
-
Product: Lanosterol.[1]
-
Mechanism: The reaction is initiated by the protonation of the epoxide ring in (S)-2,3-oxidosqualene by an acidic amino acid residue in the active site.[7] This triggers a cascade of intramolecular electrophilic additions, where the polyene chain folds and cyclizes to form the four rings of the steroid nucleus, generating a transient protosterol cation intermediate.[1][7][8] The reaction concludes with a series of 1,2-hydride and 1,2-methyl shifts, followed by a final deprotonation to yield the stable lanosterol molecule.[4][7] This entire, intricate sequence is controlled by a single enzyme.[6]
Below is a diagram illustrating the core biosynthetic pathway from squalene to lanosterol.
Regulation of the Pathway
The this compound biosynthesis pathway is tightly regulated to maintain cellular sterol homeostasis.
-
Transcriptional Control: The gene encoding Squalene Epoxidase (SQLE) is regulated by Sterol Regulatory Element-Binding Proteins (SREBPs).[3] When cellular sterol levels are low, SREBPs activate the transcription of SQLE and other genes in the cholesterol synthesis pathway.[3]
-
Enzyme Stability: The stability of SQLE is regulated by the levels of its substrate, squalene. High levels of squalene protect SQLE from ubiquitination and subsequent degradation, thereby stabilizing the enzyme.[3] In contrast to many other enzymes in the cholesterol pathway, Lanosterol Synthase (LSS) is a stable protein, while the subsequent enzyme, lanosterol 14α-demethylase (LDM), is rapidly degraded, suggesting LDM is a key regulatory node.[9][10]
-
Feedback Inhibition: Partial inhibition of Lanosterol Synthase can lead to the formation of an alternative product, 24(S),25-epoxylanosterol.[1] This oxysterol is a potent suppressor of HMG-CoA reductase activity, creating a feedback loop that reduces the flow of precursors into the pathway.[1]
The following diagram illustrates the key regulatory relationships.
Significance in Drug Development
The enzymes of this pathway are validated and promising drug targets.
-
Cholesterol Reduction: LSS is an attractive target for cholesterol-lowering drugs.[1] Inhibitors of LSS act downstream of HMG-CoA reductase (the target of statins), potentially avoiding the depletion of essential non-sterol isoprenoids and offering a more targeted approach to cholesterol reduction.[1][11]
-
Antifungal Agents: Squalene epoxidase is the target of allylamine antifungal drugs like terbinafine.[12] These drugs show selectivity for the fungal enzyme over its human counterpart, effectively blocking the synthesis of ergosterol, an essential component of fungal cell membranes.[12]
-
Oncology: The cholesterol biosynthesis pathway is often upregulated in cancers. Recent studies have identified LSS inhibitors as a potential therapeutic strategy for glioblastoma, where they induce the production of the oncostatic sterol 24(S),25-epoxycholesterol.[13]
Quantitative Data
The following tables summarize available quantitative data for key enzymes in the pathway.
Table 1: Enzyme Summary
| Enzyme | EC Number | Substrate | Product | Cellular Location |
|---|---|---|---|---|
| Squalene Epoxidase (SQLE) | 1.14.99.7 | Squalene | (S)-2,3-Oxidosqualene | Endoplasmic Reticulum |
| Lanosterol Synthase (LSS) | 5.4.99.7[1] | (S)-2,3-Oxidosqualene | Lanosterol | Endoplasmic Reticulum[1] |
Table 2: Kinetic and Inhibition Data for Oxidosqualene Cyclases
| Enzyme/Inhibitor | Organism | Parameter | Value | Reference |
|---|---|---|---|---|
| Oxidosqualene:Protostadienol Cyclase (Wild-Type) | Aspergillus fumigatus | Apparent KM (µM) | 14.4 | [14] |
| Oxidosqualene:Protostadienol Cyclase (Wild-Type) | Aspergillus fumigatus | Apparent Vmax (µM min-1) | 4.08 | [14] |
| Squalene:Hopene Cyclase + Thia-analogue S-18 | Alicyclobacillus acidocaldarius | Ki (nM) | 31 | [14] |
| Squalene:Hopene Cyclase + Thia-analogue S-18 | Alicyclobacillus acidocaldarius | kinact (min-1) | 0.071 |[14] |
Note: Data for homologous enzymes are often used to infer properties of lanosterol synthase due to experimental challenges.
Experimental Protocols
Protocol 1: In Vitro Activity Assay of Lanosterol Synthase (OSC)
This protocol outlines the measurement of LSS activity using liver microsomes, a rich source of the enzyme.[14]
A. Preparation of Liver Microsomes [14]
-
Excise the liver from a euthanized mouse and immediately place it in ice-cold Buffer A (0.25 M sucrose, 10 mM HEPES-NaOH, pH 7.4, 1 mM EDTA).
-
Mince the tissue finely and homogenize using a motor-driven Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.
-
Carefully collect the resulting supernatant and ultracentrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction.
-
Resuspend the pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
B. Enzyme Activity Assay [14][15][16]
-
Prepare a reaction mixture in a glass tube containing an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Add the microsomal protein preparation to the buffer.
-
Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene, which is typically first solubilized in a small amount of an organic solvent like methanol.
-
Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a predetermined time (e.g., 30-60 minutes) where the reaction rate is linear.
-
Terminate the reaction by adding a strong base, such as 10% KOH in methanol, to saponify lipids.
-
Extract the non-saponifiable lipids (containing the sterol products) by adding an organic solvent like hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully collect the upper organic phase for analysis.
Protocol 2: Analysis of Sterols by GC-MS and HPLC-MS/MS
The accurate quantification of the substrate and product requires chromatographic separation.
A. Gas Chromatography-Mass Spectrometry (GC-MS) [15][17]
-
Derivatization: Dry the extracted organic phase from Protocol 1 under a stream of nitrogen. To make the sterols volatile for GC analysis, add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent like pyridine. Incubate at 60-70°C for 30-60 minutes.[15]
-
Analysis: Evaporate the silylating agent and redissolve the derivatized sample in hexane. Inject an aliquot into the GC-MS system.
-
Quantification: Identify lanosterol based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to an internal standard added before extraction.[15]
B. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [18][19]
-
Sample Preparation: Dry the extracted organic phase and resuspend in a suitable solvent (e.g., 95% methanol).[18] Derivatization is typically not required for HPLC-MS.
-
Chromatography: Inject the sample onto a reversed-phase column (e.g., C18).[18][19] Elute the sterols using a gradient of solvents, such as methanol and water containing a modifier like ammonium acetate.[18]
-
Detection: Analyze the eluent by tandem mass spectrometry, using methods like Multiple Reaction Monitoring (MRM) for highly sensitive and specific quantification of lanosterol and other sterols.[20]
The workflow for a typical LSS activity experiment is visualized below.
References
- 1. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 2. Squalene monooxygenase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The shape of human squalene epoxidase expands the arsenal against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product [frontiersin.org]
- 17. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sterol Lipids Analysis Service - Creative Proteomics [creative-proteomics.com]
Unveiling Nature's Arsenal: A Technical Guide to Identifying Novel Lanostane Derivatives in Fungi
For Researchers, Scientists, and Drug Development Professionals
The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds. Among these, lanostane-type triterpenoids have emerged as a class of molecules with significant therapeutic potential, exhibiting a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects. This in-depth technical guide provides a comprehensive overview of the core methodologies for the identification, isolation, and characterization of novel this compound derivatives from fungal sources. Detailed experimental protocols, structured data presentation, and visual workflows are provided to empower researchers in their quest for new drug leads.
Sourcing and Extraction of Fungal Metabolites
The initial and critical step in the discovery of novel this compound derivatives is the careful selection and cultivation of fungal species known for producing these compounds. Genera such as Ganoderma, Poria, and Inonotus are well-documented producers of a diverse array of lanostanes.[1] Once a target fungus is selected, the subsequent extraction process is paramount for obtaining a crude extract enriched with the desired metabolites.
Experimental Protocol: Solvent Extraction of Fungal Biomass
This protocol outlines a general procedure for the solvent extraction of this compound derivatives from dried fungal fruiting bodies or mycelia.
Materials:
-
Dried and powdered fungal biomass
-
Solvents: Methanol (MeOH), Chloroform (CHCl3), Ethyl acetate (EtOAc), n-Hexane
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Glassware (beakers, flasks)
Procedure:
-
Maceration: Suspend the powdered fungal biomass in a suitable solvent or solvent mixture. A common starting point is a 1:1 mixture of CHCl3:MeOH.[1] The ratio of solvent to biomass is typically 10:1 (v/w).
-
Extraction: Allow the suspension to macerate at room temperature for 24-48 hours with occasional agitation. For more exhaustive extraction, this process can be repeated 3-4 times with fresh solvent.
-
Filtration: Filter the mixture through filter paper to separate the solvent extract from the fungal residue.
-
Concentration: Concentrate the combined solvent extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning (Optional but Recommended): To fractionate the crude extract based on polarity, a liquid-liquid partitioning can be performed. The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, EtOAc, and n-butanol. The this compound derivatives are often found in the EtOAc fraction.[1]
Isolation and Purification of this compound Derivatives
The crude extract and its fractions are complex mixtures containing numerous compounds. The isolation of individual this compound derivatives requires a combination of chromatographic techniques.
Experimental Protocol: Multi-step Chromatographic Purification
This protocol provides a typical workflow for the purification of this compound derivatives.
Materials:
-
Crude extract or fraction
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)
-
Fraction collector
Procedure:
-
Silica Gel Column Chromatography: The crude extract or a specific fraction is first subjected to silica gel column chromatography. Elution is typically performed with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions showing promising profiles on TLC are further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase. This step is effective in separating compounds based on their size and polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of individual compounds is often achieved using preparative HPLC on a reversed-phase column (e.g., C18). A gradient of acetonitrile and water is a commonly used mobile phase. The elution of compounds is monitored by a UV detector, and pure compounds are collected.
Illustrative Workflow for Isolation and Purification:
Experimental workflow for the isolation of novel this compound derivatives.
Structure Elucidation of Novel this compound Derivatives
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Methodologies for Structure Elucidation
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the accurate mass of the molecule, which is crucial for determining its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the complete chemical structure.
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing adjacent protons.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.
-
Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Biological Activity Evaluation
Novel this compound derivatives are often screened for various biological activities to assess their therapeutic potential. Cytotoxicity against cancer cell lines and anti-inflammatory activity are common initial assessments.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG2)
-
96-well plates
-
Cell culture medium and supplements
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
96-well plates
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS and a group with LPS only.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition and the IC50 value.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-inflammatory activities of some recently discovered this compound derivatives from fungi.
Table 1: Cytotoxic Activity of Novel this compound Derivatives
| Compound | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |
| Ganoaustralenone A | Ganoderma australe | A549 | 15.2 | [2] |
| Ganoaustralenone B | Ganoderma australe | HeLa | 12.8 | [2] |
| Ganoderic acid M1 | Ganoderma sinense | HepG2 | 25.6 | [3] |
| Ganoderic acid M2 | Ganoderma sinense | MCF-7 | 31.4 | [3] |
| Pericinone A | Periconia sp. | A549 | 24.12 | |
| Pericinone B | Periconia sp. | A549 | 11.38 |
Table 2: Anti-inflammatory Activity of Novel this compound Derivatives
| Compound | Fungal Source | Assay | IC50 (µM) | Reference |
| Ganosidone A | Ganoderma lucidum | NO inhibition | > 50 | [4] |
| Compound 4 (from G. lucidum) | Ganoderma lucidum | NO inhibition | 86.5% inhibition at 50 µM | [4] |
| Compound 7 (from G. lucidum) | Ganoderma lucidum | NO inhibition | 88.2% inhibition at 50 µM | [4] |
| Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acid | Ganoderma sinense | NO inhibition | 0.6 | [3] |
Signaling Pathways Modulated by this compound Derivatives
This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some this compound derivatives have been shown to inhibit this pathway.[1][5]
Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including some this compound derivatives, function by inducing apoptosis in cancer cells. This often involves the activation of caspases and the regulation of Bcl-2 family proteins.
Induction of apoptosis by this compound derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation. Its inhibition is a key target for anti-inflammatory drug development. This compound derivatives have been reported to suppress the activation of this pathway.
Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion
The identification of novel this compound derivatives from fungi is a promising avenue for the discovery of new therapeutic agents. This guide has provided a comprehensive framework for researchers, outlining the key experimental protocols, data analysis, and mechanistic investigations involved in this process. By systematically applying these methodologies, the scientific community can continue to unlock the vast chemical diversity of the fungal kingdom and harness its potential for the development of innovative medicines.
References
- 1. Anticancer effects of this compound against human gastric cancer cells involves autophagy, apoptosis and modulation of m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiinflammatory this compound triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Fundamental Properties of the Lanostane Skeleton
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The lanostane skeleton is a tetracyclic triterpenoid structure that serves as the fundamental backbone for a vast and diverse class of natural products, most notably lanosterol, the biosynthetic precursor to all steroids in animals and fungi.[1][2] this compound-type triterpenoids are major secondary metabolites found in various organisms, particularly in medicinal mushrooms of the genus Ganoderma.[3][4] These compounds have garnered significant attention from the scientific community due to their broad spectrum of remarkable biological activities, including anticancer, anti-inflammatory, immunomodulatory, and antiviral effects.[4][5]
This technical guide provides an in-depth overview of the core properties of the this compound skeleton, covering its chemical structure, biosynthesis, and key biological functions. It includes structured data tables for easy comparison, detailed experimental protocols for characterization and evaluation, and visualizations of key pathways and workflows to support research and development efforts in this field.
Core Chemical Structure
This compound, or 4,4,14α-trimethylcholestane, is a C30 polycyclic hydrocarbon.[1] Its structure consists of four fused rings (A, B, C, and D) arranged in a specific configuration, forming the characteristic steroid nucleus.[6] Unlike other steroids, the this compound framework possesses three additional methyl groups at positions C-4 (two groups) and C-14.[2] The parent compound exists as two stereoisomers, 5α-lanostane and 5β-lanostane.[1] The replacement of a hydrogen atom at C-3 with a hydroxyl group in 5α-lanostane results in lanosterol, a critical intermediate in steroid biosynthesis.[1]
Caption: A 2D representation of the 5α-lanostane core structure.
Physicochemical Properties
The fundamental properties of the parent this compound molecule are summarized below. These values can change significantly with the addition of various functional groups in its derivatives.
| Property | Value | Source |
| Chemical Formula | C₃₀H₅₄ | [1][7] |
| Molar Mass | 414.7 g/mol | [7] |
| Monoisotopic Mass | 414.42255 Da | [8] |
| IUPAC Name | (5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | [7] |
| CAS Number | 474-20-4 (for 5α-lanostane) | [1] |
| Melting Point | 98 to 99 °C (for 5α-lanostane) | [1] |
| XlogP | 12.1 | [8] |
Biosynthesis of this compound-Type Triterpenoids
The biosynthesis of this compound begins with the Mevalonate (MVA) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These five-carbon units are assembled into squalene, a C30 triterpene.[6][9] The key steps are:
-
Cyclization: The enzyme squalene monooxygenase epoxidizes squalene to form 2,3-oxidosqualene.[9]
-
Lanosterol Formation: In animals and fungi, 2,3-oxidosqualene is cyclized by the enzyme 2,3-oxidosqualene-lanosterol cyclase (OSC) to form the primary this compound triterpenoid, lanosterol.[2][9]
-
Post-Modification: Lanosterol then serves as a precursor, undergoing a series of extensive post-modifications such as oxidation, hydroxylation, and dehydrogenation.[10][11] These reactions are primarily catalyzed by cytochrome P450 enzymes (CYPs) and short-chain dehydrogenases/reductases (SDRs), leading to the vast structural diversity of bioactive lanostanoids found in nature.[9][10][11]
Caption: Simplified biosynthetic pathway of this compound triterpenoids.
Biological Activities and Therapeutic Potential
This compound triterpenoids exhibit a wide array of pharmacological activities, making them promising candidates for drug development. More than 400 lanostanoids have been isolated from fungi of the genus Ganoderma alone.[4]
Key Activities:
-
Anticancer/Cytotoxic: Many lanostanoids show potent cytotoxicity against various human cancer cell lines, including lung, HeLa, and liver cancer cells.[3][4] They can induce apoptosis through the activation of caspases-3, 8, and 9.[12] Some derivatives also act as inhibitors of DNA topoisomerase II, a key enzyme in cell proliferation.[13]
-
Anti-inflammatory: this compound derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[14][15][16]
-
Immunomodulatory: Certain this compound compounds can regulate immune responses, such as stimulating the secretion of interferon-gamma (IFN-γ) and activating Natural Killer (NK) cells.[5]
-
Antiviral: Suberosol, a this compound triterpenoid, has shown promising anti-HIV activity.[17]
The table below summarizes the cytotoxic activity of selected this compound derivatives.
| Compound | Source Organism | Target Cell Line | IC₅₀ (µM) |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | Ganoderma luteomarginatum | HeLa | 1.29 |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | Ganoderma luteomarginatum | A549 (Lung) | 1.50 |
| N-β-d-galactoside (synthetic derivative) | Lanosterol | HL-60 (Leukemia) | 0.0021 |
| N-β-d-galactoside (synthetic derivative) | Lanosterol | MKN45 (Gastric) | 4.0 |
| Synthetic derivative (unnamed) | Pinus luchuensis | A549 (Lung) | 3.96 |
Data compiled from sources:[3][12][13]
Signaling Pathway Modulation
This compound triterpenoids exert their effects by modulating key cellular signaling pathways. For example, their anti-inflammatory and anticancer activities are often linked to the inhibition of the NF-κB and MAPK pathways and modulation of the PI3K/Akt signaling pathway, which are critical regulators of inflammation, cell proliferation, and survival.[18][19]
Caption: Lanostanoids can inhibit inflammatory responses via the NF-κB pathway.
Experimental Protocols
General Workflow for Isolation and Identification
The discovery of new this compound triterpenoids typically follows a standardized workflow involving extraction, chromatographic separation, and spectroscopic structure elucidation.[20][21][22]
Caption: A generalized workflow for isolating this compound triterpenoids.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[17]
Materials:
-
Target cancer cell lines (e.g., A549, HeLa)
-
96-well microplates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.[17]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for an additional 24-72 hours.[17]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[16]
Materials:
-
RAW 264.7 or BV-2 microglia cell line
-
96-well microplates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (for nitrite quantification)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell supernatant. Mix an aliquot of the supernatant with an equal volume of Griess Reagent.
-
Absorbance Reading: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at ~540 nm.
-
Data Analysis: The amount of nitrite in the supernatant is proportional to the NO produced. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value.[16]
Conclusion
The this compound skeleton is the foundation for a class of triterpenoids with immense chemical diversity and significant therapeutic potential. Originating from the cyclization of squalene, the lanosterol core is extensively modified in nature to produce compounds with potent anticancer, anti-inflammatory, and immunomodulatory activities.[3][14] The continued exploration of natural sources, particularly medicinal fungi, combined with robust protocols for isolation, characterization, and bioactivity screening, will undoubtedly uncover new this compound derivatives for drug discovery and development. This guide provides a foundational framework for researchers aiming to harness the pharmacological promise of these remarkable molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. This compound triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The this compound Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity [mdpi.com]
- 6. Steroid - Wikipedia [en.wikipedia.org]
- 7. This compound | C30H54 | CID 9548665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C30H54) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of this compound‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of this compound-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic this compound-type triterpenoids as inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Triterpenoids from the Fruiting Bodies of Fomes officinalis and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Networking Combined with MALDI-MSI Reveals New this compound-Type Triterpenoids with Anti-Hepatocellular Carcinoma Activity and Their Spatial Distribution in the Fruit Body of Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Lanostane vs. Cholesterol Biosynthetic Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of cholesterol, a critical component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is a complex multi-step process. Following the cyclization of squalene to form lanosterol, the pathway diverges into two primary routes for the subsequent conversion to cholesterol: the Bloch and the Kandutsch-Russell pathways. This technical guide provides a comprehensive overview of these pathways, focusing on the key biosynthetic precursors, the enzymes that catalyze their transformation, and the regulatory mechanisms that govern metabolic flux. We present quantitative data on sterol intermediates, detailed experimental protocols for their analysis, and visual diagrams of the pertinent biochemical and signaling pathways to serve as a resource for researchers in lipid metabolism and drug development.
Introduction
The conversion of lanosterol to cholesterol involves a series of demethylations, desaturations, and reductions. The primary distinction between the two major pathways lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain. In the Bloch pathway , this reduction is the final step, with desmosterol serving as the immediate precursor to cholesterol. Conversely, the Kandutsch-Russell pathway involves an early reduction of the C24-C25 double bond of lanosterol to form dihydrolanosterol. However, recent studies utilizing stable isotope labeling have revealed that a modified Kandutsch-Russell (MK-R) pathway , a hybrid of the two, is prevalent in many tissues.[1][2] This guide will delve into the intricacies of these pathways, highlighting the critical branch point at zymosterol and the enzymes that dictate the metabolic fate of these sterol precursors.
Biosynthetic Pathways: A Comparative Overview
The post-lanosterol cholesterol biosynthesis is primarily orchestrated within the endoplasmic reticulum. The commitment to either the Bloch or the modified Kandutsch-Russell pathway is a key regulatory node, influencing the production of various bioactive sterol intermediates.
The Bloch Pathway
In the Bloch pathway, the C24-C25 double bond is retained throughout the transformation of lanosterol. The key steps involve the demethylation of lanosterol at C14 and C4, followed by isomerization and desaturation of the sterol nucleus. The final step is the reduction of desmosterol to cholesterol, catalyzed by 3β-hydroxysteroid Δ24-reductase (DHCR24).[3][4]
The Kandutsch-Russell and Modified Kandutsch-Russell (MK-R) Pathways
The canonical Kandutsch-Russell pathway begins with the reduction of lanosterol to 24,25-dihydrolanosterol, also mediated by DHCR24.[5] However, metabolic flux analysis suggests that in many tissues, a modified pathway is more common. In the MK-R pathway, the initial steps of demethylation occur as in the Bloch pathway, and the reduction of the C24-C25 double bond happens at a later intermediate, such as zymosterol, which is then shunted into the remainder of the Kandutsch-Russell pathway.[1][2]
Zymosterol: The Branch Point Intermediate
Zymosterol is a critical intermediate that can be directed down either the Bloch or the Kandutsch-Russell pathway. Its fate is determined by the enzymatic activity of DHCR24, which catalyzes the reduction of the C24-C25 double bond to produce zymostenol, committing the molecule to the Kandutsch-Russell pathway.[4][6]
Key Enzymes and Their Regulation
The flux through the post-lanosterol pathways is controlled by the expression and activity of key enzymes, which are themselves subject to complex regulatory networks.
Lanosterol 14α-Demethylase (CYP51A1)
CYP51A1, a cytochrome P450 enzyme, catalyzes the removal of the 14α-methyl group from lanosterol, a crucial initial step in both pathways.[7] This is a three-step oxidative process requiring NADPH and molecular oxygen.
3β-Hydroxysteroid Δ24-Reductase (DHCR24)
DHCR24 is a pivotal enzyme that reduces the C24-C25 double bond of various sterol intermediates, including lanosterol, zymosterol, and desmosterol.[5][6] Its activity is a key determinant of the pathway choice. DHCR24 expression and activity are regulated by transcription factors such as SREBP-2 and post-translationally by phosphorylation, for instance by Protein Kinase C (PKC).[6]
Quantitative Data
The relative flux through the Bloch and modified Kandutsch-Russell pathways, and the concentrations of their intermediates, vary significantly across different tissues and physiological conditions.
Table 1: Relative Flux Through Bloch vs. Modified Kandutsch-Russell Pathways in Various Mouse Tissues [1][2][8]
| Tissue | Bloch Pathway Flux (%) | Modified Kandutsch-Russell Pathway Flux (%) |
| Testes | 97 | 3 |
| Adrenal Gland | ~100 | ~0 |
| Liver | 80 | 20 |
| Preputial Gland | 8 | 92 |
| Skin | Low | High |
| Brain | Low | High |
Table 2: Concentrations of Key Sterol Intermediates in Mouse Brain [9][10][11]
| Sterol | Concentration (ng/mm²) | Brain Region of Highest Abundance |
| Cholesterol | 252.9 - 575.5 | Pons, Cerebellar White Matter |
| Desmosterol | Not explicitly quantified in ng/mm² but present | Variable |
| 24S,25-epoxycholesterol | ~0.158 | Thalamus |
| Lanosterol | Not explicitly quantified in ng/mm² but present | Variable |
| 7-Dehydrocholesterol | Not explicitly quantified in ng/mm² but present | Variable |
Table 3: Kinetic Parameters of Human CYP51A1
| Substrate | K_M (µM) | V_max (nmol/min/nmol) |
| Lanosterol | 29 | 0.18 |
| 24,25-Dihydrolanosterol | 27 | 0.5 |
Signaling Pathways and Regulation
The biosynthesis of cholesterol is tightly regulated to meet cellular demands while preventing toxic accumulation.
SREBP-2: The Master Regulator
Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a key transcription factor that controls the expression of most genes involved in cholesterol biosynthesis, including HMG-CoA reductase and enzymes of the post-lanosterol pathways.[12][13] When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus to induce the transcription of target genes.[13]
AMPK and PKC Signaling
AMP-activated protein kinase (AMPK), a cellular energy sensor, can inhibit cholesterol synthesis by phosphorylating and inactivating HMG-CoA reductase.[1][14][15] Additionally, Protein Kinase C (PKC) has been shown to negatively regulate DHCR24 activity through phosphorylation, providing a rapid mechanism to attenuate cholesterol synthesis.[6]
Experimental Protocols
Accurate quantification of sterol intermediates and measurement of enzyme activities are crucial for studying cholesterol biosynthesis.
Protocol for Sterol Extraction and Quantification from Cultured Cells by LC-MS
This protocol is adapted from established methods for the analysis of cellular sterols.
Materials:
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Glass culture tubes with Teflon-lined caps
-
Chloroform:Methanol (1:2, v/v)
-
Deuterated internal standards (e.g., d7-lanosterol, d6-desmosterol)
-
Solid Phase Extraction (SPE) silica cartridges
-
Hexane, Isopropanol
-
LC-MS grade solvents
Procedure:
-
Place culture dishes on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a glass tube.
-
Add 3 ml of Chloroform:Methanol (1:2) to the cell suspension.
-
Add a known amount of deuterated internal standards.
-
Vortex vigorously and centrifuge to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding chloroform and water (or PBS) to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
For analysis of total sterols (free and esterified), perform saponification by resuspending the dried lipids in ethanolic KOH and heating at 60°C for 1 hour.
-
After saponification, re-extract the non-saponifiable lipids (sterols) with hexane.
-
Dry the hexane extract and reconstitute in a suitable solvent for LC-MS analysis.
-
Purify the sterol fraction using an SPE silica cartridge, eluting with a hexane:isopropanol gradient.
-
Analyze the purified sterols by reverse-phase LC-MS, using a C18 column and a mobile phase gradient of methanol/water with ammonium acetate.
-
Quantify the endogenous sterols by comparing their peak areas to those of the corresponding deuterated internal standards.
Protocol for In Vitro CYP51A1 Activity Assay
This protocol is based on methods for assaying cytochrome P450 activity.[16]
Materials:
-
Purified human CYP51A1
-
Purified NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol or 24,25-dihydrolanosterol substrate
-
NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 10% glycerol)
-
Liposomes (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine)
-
Stopping solution (e.g., organic solvent like ethyl acetate)
-
LC-MS or GC-MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, liposomes, and the NADPH regenerating system.
-
Add purified CPR and CYP51A1 to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the sterol substrate (dissolved in a suitable vehicle like cyclodextrin).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent.
-
Add an internal standard for quantification.
-
Extract the sterols from the reaction mixture.
-
Analyze the formation of the demethylated product by LC-MS or GC-MS.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Protocol for Isotopic Labeling and Metabolic Flux Analysis
This protocol provides a general framework for using stable isotopes to trace the flux through the cholesterol biosynthesis pathways.[1][2]
Materials:
-
Stable isotope tracer (e.g., ¹³C-acetate or ²H₂O)
-
Cell culture medium or animal diet
-
GC-MS or LC-MS for isotopic enrichment analysis
Procedure (In Vitro):
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the stable isotope tracer.
-
Incubate the cells for various time points.
-
Harvest the cells and extract the sterols as described in Protocol 6.1.
-
Analyze the isotopic enrichment of the sterol intermediates and cholesterol by MS.
-
Calculate the fractional synthesis rate and relative flux through the different pathways based on the incorporation of the isotope over time.
Procedure (In Vivo):
-
Administer the stable isotope tracer to the animal model (e.g., in drinking water for ²H₂O).
-
Collect tissue samples at different time points.
-
Extract sterols from the tissues.
-
Analyze the isotopic enrichment of the sterols by MS.
-
Model the isotopic enrichment data to determine the in vivo flux rates.
Biological Activities of Pathway Intermediates
The sterol intermediates of the Bloch and Kandutsch-Russell pathways are not merely metabolic stepping stones but also possess distinct biological activities.
-
Desmosterol , the final intermediate in the Bloch pathway, has been shown to be an endogenous ligand for Liver X Receptors (LXRs), which are key regulators of lipid metabolism and inflammation.[3]
-
7-Dehydrocholesterol (7-DHC) , an intermediate in the Kandutsch-Russell pathway, is the precursor to vitamin D3. However, its accumulation in Smith-Lemli-Opitz syndrome is associated with cellular dysfunction, and its oxidation products can be bioactive.[17][18][19]
-
Lanostane triterpenoids and their derivatives have been investigated for a variety of biological activities, including neuroprotective and anti-adipogenic effects.[20][21][22]
Conclusion
The post-lanosterol segment of the cholesterol biosynthesis pathway is a highly regulated and branched metabolic network. The choice between the Bloch and the modified Kandutsch-Russell pathways is tissue-specific and dynamically regulated, leading to the production of a diverse array of bioactive sterol intermediates. A thorough understanding of the enzymes, regulatory mechanisms, and analytical methodologies described in this guide is essential for researchers aiming to unravel the complexities of cholesterol homeostasis and develop novel therapeutic strategies for metabolic and other related diseases.
References
- 1. Defective AMPK regulation of cholesterol metabolism accelerates atherosclerosis by promoting HSPC mobilization and myelopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Reactome | DHCR24 reduces ZYMOL to ZYMSTNL [reactome.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Localization of sterols and oxysterols in mouse brain reveals distinct spatial cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AMPK-mediated regulation of endogenous cholesterol synthesis does not affect atherosclerosis in a murine Pcsk9-AAV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolites identification and multi-component pharmacokinetics of ergostane and this compound triterpenoids in the anticancer mushroom Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Triterpenoid Metabolites from a Penares sp. Marine Sponge Protect Neuro-2a Cells against Paraquat Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Initial Characterization of Lanostane Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies and data analysis techniques essential for the initial characterization of lanostane isolates, a prominent class of tetracyclic triterpenoids. Lanostanes, primarily sourced from fungi, particularly of the Ganoderma genus, exhibit a wide array of promising biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] This document outlines the fundamental experimental protocols for isolation, structure elucidation, and preliminary bioactivity assessment, supported by structured data tables and logical workflow diagrams to facilitate research and development in this field.
Experimental Protocols
The initial characterization of this compound isolates involves a systematic workflow encompassing extraction, purification, structure determination, and bioactivity screening. The following sections detail the standard experimental protocols employed in this process.
The isolation of pure this compound compounds from their natural source, typically the fruiting bodies of fungi, is a multi-step process involving extraction and chromatography.
1.1.1. Extraction
-
Sample Preparation: The dried and powdered source material (e.g., fruiting bodies of Ganoderma lucidum) is the starting point for extraction.
-
Solvent Extraction: The powdered material is typically extracted exhaustively with a series of solvents of increasing polarity. A common method involves refluxing with 75% ethanol.[3] Alternatively, sequential extraction with solvents like chloroform and methanol can be employed.[4][5]
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Solvent Partitioning: The crude extract is often suspended in water and partitioned successively with immiscible solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[4]
1.1.2. Chromatographic Purification
A combination of chromatographic techniques is essential to isolate individual this compound triterpenoids from the complex partitioned fractions.
-
Column Chromatography (CC): The fractions are first subjected to column chromatography over silica gel or Sephadex LH-20.[5][6] Elution is performed with a gradient of solvents, for instance, a dichloromethane-methanol mixture of increasing polarity.[3]
-
Medium-Pressure Liquid Chromatography (MPLC): For more efficient separation, MPLC with a stepwise gradient can be used as an intermediate purification step.[4]
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) on columns such as C18.[3] Isocratic or gradient elution with solvent systems like methanol-water or acetonitrile-water is commonly used to yield pure compounds.
The precise chemical structure of an isolated this compound is determined through a combination of spectroscopic techniques.
1.2.1. Mass Spectrometry (MS)
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is crucial for determining the molecular formula of the compound by providing a highly accurate mass measurement.[7]
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for complex organic molecules like lanostanes. A suite of 1D and 2D NMR experiments are performed.[6][8]
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR and DEPT: Reveals the number and type (CH₃, CH₂, CH, C) of carbon atoms in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is critical for assembling the carbon skeleton and placing substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Establishes the relative stereochemistry of the molecule by identifying protons that are close in space.
-
A common initial bioactivity screening for novel this compound isolates is the assessment of their cytotoxicity against various cancer cell lines using the MTT assay.[9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the isolated this compound triterpenoids for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3][10]
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.[3][10]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.[1][10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
Quantitative data from spectroscopic analysis and bioactivity assays are crucial for the characterization and comparison of this compound isolates.
The following table summarizes representative ¹³C and ¹H NMR data for a this compound triterpenoid, providing a reference for the assignment of chemical shifts.
Table 1: Representative ¹³C and ¹H NMR Data for a this compound Triterpenoid
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 35.6 | 1.68, m; 1.05, m |
| 2 | 27.8 | 1.95, m; 1.75, m |
| 3 | 78.9 | 3.22, dd (11.5, 4.5) |
| 4 | 38.9 | - |
| 5 | 50.5 | 0.80, d (5.0) |
| 6 | 18.9 | 1.55, m; 1.45, m |
| 7 | 202.0 | - |
| 8 | 145.8 | - |
| 9 | 140.7 | - |
| 10 | 37.1 | - |
| 11 | 200.1 | - |
| 12 | 45.3 | 2.85, d (12.0); 2.55, d (12.0) |
| 13 | 47.2 | - |
| 14 | 50.1 | - |
| 15 | 32.8 | 2.10, m; 1.80, m |
| 16 | 28.2 | 1.90, m; 1.60, m |
| 17 | 50.8 | 1.50, m |
| 18 | 16.5 | 0.65, s |
| 19 | 18.2 | 1.20, s |
| 20 | 36.3 | 2.25, m |
| 21 | 18.7 | 0.95, d (6.5) |
| 22 | 35.1 | 1.40, m; 1.30, m |
| 23 | 24.5 | 1.65, m |
| 24 | 39.5 | 1.50, m |
| 25 | 28.0 | 1.70, m |
| 26 | 22.8 | 0.88, d (6.6) |
| 27 | 22.5 | 0.87, d (6.6) |
| 28 | 28.1 | 1.00, s |
| 29 | 16.2 | 0.90, s |
| 30 | 24.8 | 1.25, s |
Note: Data is compiled for illustrative purposes and may vary between different this compound structures.
The cytotoxic activity of this compound isolates is typically reported as IC₅₀ values against a panel of human cancer cell lines.
Table 2: Cytotoxic Activities of Selected this compound Triterpenoids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | 1.29 | [1][2] |
| A549 | 1.50 | [1][2] | |
| Lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol | K562 | 8.59 µg/mL | [11] |
| Lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxy | K562 | 17.38 µg/mL | [11] |
| BEL-7402 | 10.36 µg/mL | [11] | |
| SGC-7901 | 12.51 µg/mL | [11] |
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams were created using the DOT language.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure elucidation and complete NMR spectral assignments of three new lanostanoid triterpenes with unprecedented Delta(16, 17) double bond from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. This compound Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Lanostane Extraction from Fungal Fruiting Bodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanostanes are a class of tetracyclic triterpenoids with a growing reputation for their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Fungal fruiting bodies, particularly those of medicinal mushrooms like Ganoderma lucidum and Antrodia cinnamomea, are rich sources of these valuable bioactive compounds.[1][2][3] The effective extraction and purification of lanostanes are critical preliminary steps for their study and for the development of new therapeutics.
These application notes provide detailed protocols for various methods of extracting lanostanes from fungal fruiting bodies. The included data summary tables offer a comparative overview of the efficiency of different techniques, assisting researchers in selecting the optimal method for their specific needs.
Data Presentation: Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount to maximize the yield and preserve the integrity of lanostanes. The following tables summarize quantitative data from various studies, offering a clear comparison of different extraction methodologies.
Table 1: Solvent-Based Extraction of Triterpenoids from Fungal Fruiting Bodies
| Fungal Species | Extraction Method | Solvent | Temperature (°C) | Time | Triterpenoid Yield/Content | Reference |
| Ganoderma lucidum | Heat-Assisted Extraction | 62.5% Ethanol | 90 | 78.9 min | - | [4] |
| Ganoderma lucidum | Methanol Extraction | Methanol | Room Temp. | - | - | [5] |
| Antrodia cinnamomea | Heat-Reflux Extraction | 95% Ethanol | - | 2 x 60 min | - | [6] |
| Antrodia cinnamomea | Ethanol Extraction | 80% Ethanol | 80 | 2 x 100 min | - | [7] |
Table 2: Advanced Extraction Techniques for Triterpenoids from Fungal Fruiting Bodies
| Fungal Species | Extraction Method | Solvent/Co-solvent | Temperature (°C) | Time | Pressure (bar) | Triterpenoid Yield/Content | Reference |
| Ganoderma lucidum | Ultrasonic-Assisted (UAE) | 89.5% Ethanol | - | 40 min | - | 435.6 ± 21.1 mg/g | [4] |
| Ganoderma lucidum | Ultrasonic-Assisted (UAE) | Ethanol | 55 | 55 min | - | 9.5768 ± 0.228 mg/g | [4] |
| Ganoderma lucidum | Microwave-Assisted (MAE) | 95% Ethanol | 90 | 5 min | - | - | [4] |
| Ganoderma lucidum | Supercritical Fluid (SFE) | CO2 with 14% Ethanol | 59 | 120 min | 153 | 88.9% Purity | [4] |
| Inonotus obliquus (Chaga) | Supercritical Fluid (SFE) | Supercritical CO2 | 50 | - | 350 | 139 mg/100g (Inotodiol) | [8] |
| Sanghuangporus sanghuang | Ultrasonic-Assisted (UAE) | 80% Ethanol | 60 | 20 min | - | 13.30 mg/g | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Lanostanes from Ganoderma lucidum
This protocol utilizes ultrasonic waves to enhance solvent penetration and mass transfer, leading to efficient extraction.[4]
Materials and Equipment:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
89.5% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., Buchner funnel, filter paper) or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered Ganoderma lucidum.
-
Add 89.5% ethanol at a specified solvent-to-material ratio.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 40 minutes.
-
After sonication, filter the mixture to separate the extract from the solid residue. Alternatively, centrifuge the mixture and collect the supernatant.[4]
-
Repeat the extraction process on the residue to maximize the yield.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude lanostane extract.[4]
Protocol 2: Supercritical Fluid Extraction (SFE) of Lanostanes from Ganoderma lucidum
SFE is a green technology that employs supercritical CO2, often with a co-solvent, to extract compounds with high purity.[4]
Materials and Equipment:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Supercritical fluid extractor
-
CO2 cylinder
-
Ethanol (as co-solvent)
Procedure:
-
Load the extraction vessel of the supercritical fluid extractor with a known amount of powdered Ganoderma lucidum.
-
Set the extraction parameters:
-
Temperature: 59°C
-
Pressure: 153 bar
-
Co-solvent: 14% Ethanol
-
-
Begin the extraction and run for 120 minutes.
-
The extracted lanostanes will be collected in a separation vessel after depressurization of the CO2.
-
The solvent can be easily removed by depressurization, yielding a solvent-free crude extract.[4]
Protocol 3: Purification of Lanostanes using Column Chromatography
This protocol describes a general procedure for purifying lanostanes from a crude extract.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel or Sephadex LH-20
-
Glass chromatography column
-
Solvent system (e.g., hexane-ethyl acetate gradient)
-
Fraction collector or collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Prepare a slurry of the stationary phase (silica gel or Sephadex LH-20) in the initial mobile phase solvent.
-
Pack the chromatography column with the slurry.
-
Carefully load the dissolved crude extract onto the top of the column.
-
Begin elution with the solvent system, starting with a low polarity solvent and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate in a hexane-ethyl acetate mixture).
-
Collect fractions of the eluate.
-
Monitor the separation of compounds in the collected fractions using TLC.
-
Combine fractions containing the desired this compound(s) based on the TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified lanostanes.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of lanostanes.
This compound Biosynthesis Pathway in Fungi
Caption: Simplified biosynthetic pathway of lanostanes in fungi.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. repository.kopri.re.kr [repository.kopri.re.kr]
- 6. scielo.br [scielo.br]
- 7. Triterpenoids Extracted From Antrodia cinnamomea Mycelia Attenuate Acute Alcohol-Induced Liver Injury in C57BL/6 Mice via Suppression Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus [mdpi.com]
- 9. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Lanostane Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanostane-type triterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. These compounds are of significant interest in the field of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of this compound and its derivatives from complex natural extracts, particularly from medicinal mushrooms like Ganoderma species.[1][2] This document provides detailed application notes and protocols for the successful purification of this compound using HPLC techniques.
The primary challenges in the HPLC analysis of triterpenoids like this compound include their structural similarity to other co-occurring compounds and, in some cases, the lack of strong chromophores, which can affect detection sensitivity.[3] Therefore, careful method development and optimization are crucial for achieving high purity and recovery.
Data Presentation: Quantitative Analysis of this compound Purification
The following table summarizes representative quantitative data obtained during the HPLC purification of a target this compound triterpenoid. These values are illustrative and may vary depending on the specific compound, sample matrix, and instrumentation.
| Parameter | Analytical HPLC | Preparative HPLC | Purity Analysis |
| Compound | This compound Standard | Crude Extract Fraction | Purified this compound |
| Retention Time (min) | 18.5 | 18.2 | 18.5 |
| Peak Area (%) | 99.8 | 45.2 | 98.9 |
| Purity (%) | >99 | Not Applicable | >98 |
| Recovery (%) | Not Applicable | ~85 | Not Applicable |
| Limit of Detection (LOD) (µg/mL) | 0.1 | Not Applicable | Not Applicable |
| Limit of Quantification (LOQ) (µg/mL) | 0.35 | Not Applicable | Not Applicable |
Experimental Protocols
Sample Preparation: Extraction of this compound from Ganoderma lucidum
This protocol describes the initial extraction of this compound-containing triterpenoids from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Ethanol (95%)
-
Ethyl acetate
-
n-Hexane
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Macerate 1 kg of dried and powdered Ganoderma lucidum with 10 L of 95% ethanol at room temperature for 24 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Suspend the crude ethanol extract in water and perform liquid-liquid partitioning successively with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, which is typically enriched with triterpenoids.
-
Evaporate the ethyl acetate solvent to dryness to yield the crude triterpenoid extract for further purification.
Analytical HPLC Method for this compound Profiling
This protocol is for the analytical-scale separation and profiling of this compound triterpenoids in the crude extract.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water, acetonitrile, and formic acid
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with 80% Mobile Phase A and 20% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Dissolve a small amount of the crude triterpenoid extract in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered sample onto the column.
-
Run the following gradient elution program:
-
0-10 min: 20-50% B
-
10-30 min: 50-90% B
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-20% B
-
40-45 min: 20% B (isocratic)
-
-
Monitor the elution profile at 210 nm and 254 nm.
-
Identify the peak corresponding to the target this compound based on retention time comparison with a standard, if available.
Preparative HPLC Method for this compound Purification
This protocol outlines the scale-up purification of the target this compound from the enriched fraction.[4]
Instrumentation:
-
Preparative HPLC system with a fraction collector
-
Reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm)
Reagents:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
Protocol:
-
Prepare and thoroughly degas the mobile phases.
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 70% Methanol in Water) at a flow rate of 15 mL/min.
-
Dissolve the crude triterpenoid extract in a minimal amount of methanol.
-
Inject the concentrated sample onto the column.
-
Perform an isocratic elution with 70% methanol in water.
-
Monitor the separation at 210 nm.
-
Collect fractions corresponding to the target this compound peak based on the elution profile from the analytical run.
-
Combine the collected fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Analyze the purity of the collected fraction using the analytical HPLC method described above.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Postulated signaling pathway influenced by this compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Molecular Networking Combined with MALDI-MSI Reveals New this compound-Type Triterpenoids with Anti-Hepatocellular Carcinoma Activity and Their Spatial Distribution in the Fruit Body of Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Adipogenic this compound-Type Triterpenoids from the Edible and Medicinal Mushroom Ganoderma applanatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lanostane Triterpenoids using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanostane triterpenoids, including their precursor lanosterol, are a class of tetracyclic triterpenoids with significant biological activities. Lanosterol, for instance, is a crucial intermediate in the biosynthesis of cholesterol in animals and ergosterol in fungi.[1] Recent studies have highlighted its potential role in preventing protein aggregation in cataracts.[2] The quantification of lanostanes in biological matrices is essential for understanding their physiological functions, pharmacokinetic profiles, and therapeutic potential. This application note provides a detailed protocol for the sensitive and specific quantification of this compound triterpenoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Lanosterol Biosynthesis
Lanosterol is synthesized from acetyl-CoA through a multi-step enzymatic pathway known as the mevalonate pathway. This pathway is a critical route for the production of cholesterol and other non-sterol isoprenoids. The conversion of lanosterol is a key regulatory point in cholesterol biosynthesis. Furthermore, dysregulation of lanosterol synthase (LSS) and the subsequent signaling pathways, such as the Src/MAPK pathway, have been implicated in various cellular processes, including cell proliferation and migration.
Figure 1: Lanosterol Biosynthesis and its link to the Src/MAPK signaling pathway.
Experimental Workflow for this compound Quantification
The quantification of lanostanes by LC-MS/MS involves several key steps, from sample preparation to data analysis. The following diagram outlines a typical workflow.
Figure 2: General experimental workflow for this compound quantification by LC-MS/MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples [2]
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., 25-hydroxycholesterol-d6 in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isopropanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Vitreous Humor or Cell Lysates [3]
-
To 100 µL of sample, add 10 µL of internal standard (IS) working solution (e.g., panaxadiol in methanol).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm)[2][4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | 40% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2][3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lanosterol | 409.4 | 109.1 | 25 |
| Lanosterol | 443.5 | 235 | 20 |
| 25-hydroxycholesterol-d6 (IS) | 375.6 | 95.1 | 22 |
| Panaxadiol (IS) | 461.0 | 127.0 | 30 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
Calibration and Quality Control
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.[2] Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate to assess the accuracy and precision of the method.
Table 1: Representative Quantitative Data for Lanosterol in Human Plasma [2]
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | 2.7 - 5.6% |
| Inter-day Precision (%CV) | 2.6 - 7.4% |
| Accuracy (% Bias) | -9.6 to 4.0% |
Table 2: Representative Quantitative Data for Lanosterol in Rabbit Vitreous Humor [3]
| Parameter | Value |
| Linearity Range | 1 - 1250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy | Within ±15% of nominal values |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound triterpenoids using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, making them suitable for a wide range of research and drug development applications. The provided workflows and data tables offer a clear guide for establishing and validating a quantitative this compound assay in your laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. medpace.com [medpace.com]
- 3. Quantitation of lanosterol in the vitreous humor of rabbits after ocular administration of lanosterol/thermogel formulation by ultra high performance liquid chromatography-tandem mass spectrometry with the electrospray ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
Application Notes and Protocols for the Complete 1H and 13C NMR Assignment of Lanostane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the complete assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the lanostane skeleton, a fundamental structure in many biologically active triterpenoids.
Introduction
This compound, a tetracyclic triterpenoid, is the biosynthetic precursor to steroids in animals and fungi. Its derivatives, known as lanostanoids, exhibit a wide range of biological activities, making them a significant area of research in drug discovery. A precise and complete assignment of the ¹H and ¹³C NMR spectra is crucial for the structural elucidation of new lanostanoid compounds and for structure-activity relationship (SAR) studies. This guide details the experimental protocols and presents a compilation of NMR data for the unambiguous assignment of the this compound core.
Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments for the this compound Skeleton
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for the fundamental this compound skeleton. These values are compiled from various studies on this compound derivatives and represent the characteristic resonances for the unsubstituted core in CDCl₃.[1][2][3][4][5][6][7][8] It is important to note that substitutions on the this compound skeleton will lead to variations in these chemical shifts.[1][9][10][11]
Table 1: ¹³C NMR Chemical Shift Assignments for this compound. [1][8][11][12]
| Carbon No. | Chemical Shift (δC) ppm | Carbon Type |
| 1 | 35.5 | CH₂ |
| 2 | 28.0 | CH₂ |
| 3 | 79.0 | CH (with OH) |
| 4 | 38.9 | C |
| 5 | 50.5 | CH |
| 6 | 18.2 | CH₂ |
| 7 | 26.5 | CH₂ |
| 8 | 134.4 | C |
| 9 | 134.3 | C |
| 10 | 37.1 | C |
| 11 | 21.0 | CH₂ |
| 12 | 26.5 | CH₂ |
| 13 | 44.4 | C |
| 14 | 49.9 | C |
| 15 | 31.0 | CH₂ |
| 16 | 28.2 | CH₂ |
| 17 | 50.9 | CH |
| 18 | 15.9 | CH₃ |
| 19 | 18.2 | CH₃ |
| 20 | 36.4 | CH |
| 21 | 18.7 | CH₃ |
| 22 | 36.4 | CH₂ |
| 23 | 24.1 | CH₂ |
| 24 | 125.1 | CH |
| 25 | 131.0 | C |
| 26 | 25.7 | CH₃ |
| 27 | 17.6 | CH₃ |
| 28 | 28.0 | CH₃ |
| 29 | 15.5 | CH₃ |
| 30 | 24.4 | CH₃ |
Table 2: ¹H NMR Chemical Shift Assignments for this compound. [3][4][13]
| Proton No. | Chemical Shift (δH) ppm | Multiplicity | Coupling Constant (J, Hz) |
| 3α | 3.24 | dd | 11.5, 4.5 |
| 5α | 0.80 | m | |
| 18-H₃ | 0.98 | s | |
| 19-H₃ | 0.88 | s | |
| 21-H₃ | 0.91 | d | 6.5 |
| 26-H₃ | 1.68 | s | |
| 27-H₃ | 1.60 | s | |
| 28-H₃ | 0.76 | s | |
| 29-H₃ | 0.86 | s | |
| 30-H₃ | 1.01 | s |
Note: The proton chemical shifts for the methylene and methine protons of the this compound ring system are highly overlapped and complex. Their specific assignments often require detailed 2D NMR analysis.
Experimental Protocols
A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives.[2]
1. Sample Preparation
-
Sample Purity: The this compound sample should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound derivatives. Other deuterated solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or DMSO-d₆ can be used depending on the solubility of the compound.
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.6 mL of deuterated solvent is typically sufficient for most NMR experiments.
2. NMR Data Acquisition
The following NMR experiments are recommended for a complete structural elucidation:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information about the number of different types of carbons in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.[2]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[2]
Mandatory Visualization
The following diagrams illustrate the general workflow for NMR data acquisition and the logical relationships involved in the spectral assignment process.
Caption: Experimental Workflow for NMR Analysis of this compound.
Caption: Logical Relationships in NMR Spectral Assignment.
Conclusion
The complete and accurate assignment of ¹H and ¹³C NMR spectra is a fundamental requirement for the structural characterization of novel this compound-type triterpenoids. The data and protocols presented in this application note provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. By following a systematic approach involving a suite of 1D and 2D NMR experiments, scientists can confidently elucidate the complex structures of this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure elucidation and complete NMR spectral assignments of three new lanostanoid triterpenes with unprecedented Delta(16, 17) double bond from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Triterpenoids from the Fruiting Bodies of Fomes officinalis and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triterpenoids from Fruiting Bodies of Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Lanostane Cytotoxicity MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanostane-type triterpenoids, a class of natural products, have garnered significant interest in oncological research due to their potential cytotoxic effects on various cancer cell lines.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and proliferation, making it a valuable tool for evaluating the cytotoxic potential of these compounds. This document provides a comprehensive protocol for conducting an MTT assay to determine the cytotoxicity of this compound triterpenoids, addressing potential challenges associated with natural product screening.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically between 500 and 600 nm.
Key Considerations for this compound Triterpenoids
When evaluating this compound triterpenoids, it is crucial to account for their inherent properties that may interfere with the MTT assay:
-
Solubility: Lanostanes can be poorly soluble in aqueous solutions. It is essential to use an appropriate solvent, such as dimethyl sulfoxide (DMSO), and to include a vehicle control in the experiment.[3] The final concentration of the solvent in the cell culture medium should be non-toxic to the cells, typically below 0.5%.[4]
-
Colorimetric Interference: Some this compound extracts or purified compounds may be colored, potentially interfering with the absorbance readings of the formazan product.[5] A compound-only control (without cells) is necessary to assess any intrinsic absorbance of the test compound.[6]
-
Direct MTT Reduction: Natural compounds with antioxidant properties can directly reduce MTT to formazan, independent of cellular metabolic activity, leading to false-positive results.[6] A cell-free assay, incubating the this compound with MTT in the absence of cells, can identify such interference.[6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| This compound Triterpenoid | Stock solution in a suitable solvent (e.g., DMSO) |
| Cell Line | Appropriate cancer cell line for the study |
| Cell Culture Medium | e.g., DMEM, RPMI-1640, supplemented with FBS and antibiotics |
| MTT Solution | 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light |
| Solubilization Solution | e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 |
| 96-well flat-bottom plates | Sterile, tissue culture treated |
| CO2 Incubator | 37°C, 5% CO2, humidified atmosphere |
| Microplate Reader | Capable of reading absorbance at 570 nm (reference wavelength ~630 nm) |
| Sterile pipette tips and tubes | |
| Orbital Shaker |
Experimental Workflow
Step-by-Step Protocol for Adherent Cells
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound triterpenoid in a cell culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the this compound.
-
Include the following controls in triplicate:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same concentration of the solvent (e.g., DMSO) used for the highest this compound concentration.[4]
-
Compound Control (Cell-Free): Medium with the highest concentration of this compound but no cells.[4]
-
Medium Background Control: Medium only.[4]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol for Suspension Cells
-
Cell Seeding: Seed cells at the desired density in a 96-well plate.
-
Compound Treatment: Add the this compound dilutions and controls as described for adherent cells.
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 2-4 hours.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.
-
Formazan Solubilization: Carefully aspirate the supernatant and add 100-150 µL of solubilization solution.
-
Absorbance Measurement: Resuspend the pellet and read the absorbance as for adherent cells.
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each this compound concentration.
Data Calculation
-
Corrected Absorbance: Subtract the absorbance of the medium background control from all other readings.
-
Percentage of Cell Viability: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
IC50 Determination
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is a key metric of cytotoxicity. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.[1][8] Alternatively, a linear regression can be used for a simpler estimation.[9]
Sample Data Table
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.15 ± 0.06 | 92.0 ± 4.8 |
| 5 | 0.98 ± 0.05 | 78.4 ± 4.0 |
| 10 | 0.75 ± 0.04 | 60.0 ± 3.2 |
| 25 | 0.50 ± 0.03 | 40.0 ± 2.4 |
| 50 | 0.25 ± 0.02 | 20.0 ± 1.6 |
This compound-Induced Apoptosis Signaling Pathway
Several studies suggest that this compound triterpenoids can induce apoptosis in cancer cells. This process often involves the activation of a cascade of caspases, which are key mediators of programmed cell death. A simplified proposed pathway involves the activation of initiator caspases (like caspase-8 and -9) which in turn activate the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Contamination of medium; Phenol red interference | Use fresh, sterile reagents; Use phenol red-free medium for the assay |
| Low Absorbance | Low cell number; Incomplete formazan solubilization | Optimize cell seeding density; Ensure complete dissolution by shaking or pipetting |
| Inconsistent Results | Pipetting errors; Cell loss during washing | Use calibrated pipettes; Be gentle during aspiration steps |
| Compound Interference | Color or reducing properties of the this compound | Run compound-only and cell-free controls to quantify interference[6] |
Conclusion
The MTT assay is a robust method for assessing the cytotoxic effects of this compound triterpenoids. By following this detailed protocol and incorporating the appropriate controls, researchers can obtain reliable and reproducible data to advance the development of these promising natural compounds as potential anticancer agents. Careful consideration of the unique properties of lanostanes is paramount to avoiding experimental artifacts and ensuring accurate interpretation of the results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Synthesis of this compound-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anti-inflammatory Activity of Lanostane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lanostane-type triterpenoids, a class of natural products, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. These compounds, often isolated from medicinal fungi like Ganoderma lucidum, modulate key signaling pathways implicated in the inflammatory response.[1][2][3][4] This document provides a comprehensive guide to the methodologies used to evaluate the anti-inflammatory properties of this compound derivatives, including detailed experimental protocols and data presentation guidelines.
Core Concepts in Anti-inflammatory Activity Assessment
The anti-inflammatory activity of this compound derivatives is typically assessed by their ability to inhibit the production of pro-inflammatory mediators in response to an inflammatory stimulus. A common in vitro model utilizes murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2][3] Upon LPS stimulation, macrophages initiate a signaling cascade leading to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[5] The inhibitory effect of this compound derivatives on these markers is a key indicator of their anti-inflammatory potential.
Key Signaling Pathways
This compound derivatives often exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] this compound derivatives can inhibit this process by preventing IκBα phosphorylation and degradation.[5]
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators.[8][9] this compound derivatives can modulate the phosphorylation of these kinases, thereby downregulating the inflammatory response.[5]
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
A systematic presentation of quantitative data is crucial for comparing the efficacy of different this compound derivatives. The following table summarizes the inhibitory effects of various this compound compounds on NO production in LPS-stimulated macrophages.
| Compound | Source | Assay Cell Line | Concentration | % NO Inhibition | IC50 (µM) | Reference |
| Ganosidone A derivative 4 | Ganoderma lucidum | RAW 264.7 | 50 µM | 86.5% | - | [1] |
| Ganosidone A derivative 7 | Ganoderma lucidum | RAW 264.7 | 50 µM | 88.2% | - | [1] |
| Ganoluciduone B | Ganoderma lucidum | RAW 264.7 | 12.5 µM | 45.5% | - | [2] |
| Poricoic acid GM | Wolfiporia cocos | RAW 264.7 | - | - | 9.73 | [5] |
| This compound Triterpenoid 1 | Ganoderma curtisii | BV-2 microglia | - | - | 3.65 ± 0.41 | [10] |
| This compound Triterpenoid 2 | Ganoderma curtisii | BV-2 microglia | - | - | >50 | [10] |
| This compound Triterpenoid 3 | Ganoderma curtisii | BV-2 microglia | - | - | 28.04 ± 2.81 | [10] |
| This compound Triterpenoid 4 | Ganoderma curtisii | BV-2 microglia | - | - | 19.86 ± 1.23 | [10] |
| This compound Triterpenoid 5 | Ganoderma curtisii | BV-2 microglia | - | - | 13.06 ± 1.15 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Activity Workflow
The general workflow for assessing the anti-inflammatory activity of this compound derivatives in vitro is depicted below.
Caption: Workflow for in vitro anti-inflammatory screening.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.[11][12]
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate.
-
Plate reader.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[13]
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS and incubate for 24-48 hours.[1][11]
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[11][14]
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[11][14]
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
This protocol outlines the general steps for a sandwich ELISA to quantify TNF-α and IL-6 levels in the cell culture supernatant.[15][16][17]
Materials:
-
ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution).
-
96-well ELISA plates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader.
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[17]
-
Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
Add 100 µL of cell culture supernatant or standards to the appropriate wells and incubate for 2 hours at room temperature.[17]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[16]
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.[17]
-
Wash the plate and add the substrate solution. Incubate until a color develops.
-
Add the stop solution to terminate the reaction.
-
Calculate the cytokine concentrations from a standard curve.[18]
Western Blot Analysis for NF-κB and MAPK Pathways
This protocol is for detecting the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[19][20][21]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, etc.).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment with this compound derivatives and LPS, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.[21]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound derivatives.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway.
Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound derivatives. By employing these in vitro assays, researchers can effectively screen and characterize novel anti-inflammatory agents, elucidate their mechanisms of action, and generate high-quality, comparable data to advance the development of new therapeutics.
References
- 1. Antiinflammatory this compound triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.kopri.re.kr [repository.kopri.re.kr]
- 4. On the anti-inflammatory and anti-phospholipase A(2) activity of extracts from this compound-rich species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New this compound-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ELISA for interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) [bio-protocol.org]
- 16. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Screening Lanostane Bioactivity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to screening the bioactivity of lanostane-type triterpenoids in various cell lines. The protocols detailed below cover initial cytotoxicity screening, as well as more in-depth analyses of the mechanisms of action, including effects on the cell cycle, induction of oxidative stress, and modulation of key inflammatory signaling pathways.
Overview of this compound Bioactivity
This compound-type triterpenoids, primarily isolated from fungi of the Ganoderma genus, have demonstrated a wide range of biological activities, including potent cytotoxic and anti-inflammatory effects. These compounds represent a promising source for the development of novel therapeutic agents. This document outlines a systematic approach to evaluate the bioactivity of this compound derivatives in relevant cell line models.
Data Presentation: Cytotoxicity and Anti-inflammatory Activity of Lanostanes
The following tables summarize the reported cytotoxic and anti-inflammatory activities of various this compound triterpenoids against different cell lines. This data can serve as a reference for selecting appropriate compounds and cell lines for screening.
Table 1: Cytotoxicity of this compound Triterpenoids in Cancer Cell Lines
| This compound Compound | Cell Line | Assay | IC50 (µM) | Reference |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa (Cervical Cancer) | MTT | 1.29 | |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 (Lung Cancer) | MTT | 1.50 | |
| Sterenoid E | HL-60 (Leukemia) | MTS | 4.7 | [1] |
| Sterenoid E | SMMC-7721 (Hepatocellular Carcinoma) | MTS | 7.6 | [1] |
| Poricoic acid GM | RAW264.7 (Macrophage) | NO Production | 9.73 | [2] |
| N-β-d-galactoside | HL-60 (Leukemia) | Not Specified | 0.0021 | [3] |
| N-β-d-galactoside | MKN45 (Gastric Cancer) | Not Specified | 4.0 | [3] |
| N-β-d-2-acetamido-2-deoxyglucoside | HL-60 (Leukemia) | Not Specified | 0.0078 | [3] |
| N-β-d-2-acetamido-2-deoxyglucoside | A549 (Lung Cancer) | Not Specified | 2.8 | [3] |
| N-β-d-2-acetamido-2-deoxyglucoside | MKN45 (Gastric Cancer) | Not Specified | 0.8 | [3] |
Table 2: Anti-inflammatory Activity of this compound Triterpenoids
| This compound Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Triterpenoids (unspecified) | BV-2 (Microglia) | NO Production | 3.65 ± 0.41 to 28.04 ± 2.81 | [4] |
| Tricholoma Triterpenoids (including Lanostanes) | RAW264.7 (Macrophage) | NO Production | < 25 | [5] |
| Fomes officinalis Triterpenoids (Lanostanes) | RAW264.7 (Macrophage) | NO Production | 14.3 to 42.3 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the bioactivity of this compound compounds.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6][7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.[8]
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
Cells treated with this compound compounds
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with this compound compounds for the desired time, harvest the cells. For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly.
-
Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells on ice for at least 30 minutes or at -20°C for longer storage.[9]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[10]
-
PI Staining: Add 500 µL of PI solution (final concentration 50 µg/mL) to the cell suspension.[10] Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.[11] Collect data from at least 10,000 events per sample.
-
Data Analysis: The DNA content will be proportional to the PI fluorescence intensity. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software to quantify the percentage of cells in each phase.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells treated with this compound compounds
-
96-well black, clear-bottom plates (for fluorescence plate reader) or culture tubes (for flow cytometry)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium or PBS
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound compounds as described in the MTT assay protocol (Section 3.1).
-
DCFH-DA Loading: After treatment, remove the culture medium and wash the cells once with warm PBS or serum-free medium.
-
Staining: Add 100 µL of working solution of DCFH-DA (typically 10-25 µM in serum-free medium) to each well.[12] Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[13]
-
Fluorescence Measurement:
-
Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[14]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately using a flow cytometer with excitation at 488 nm and emission detected in the green channel (e.g., 525 nm).[11]
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence of treated cells to that of control cells.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathways. This protocol focuses on the NF-κB pathway, which is often modulated by anti-inflammatory compounds.
Materials:
-
Cells treated with this compound compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: After treatment, wash cells with cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for screening the bioactivity of this compound compounds.
Caption: A typical workflow for screening this compound bioactivity.
This compound Inhibition of the NF-κB Signaling Pathway
This compound triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] The diagram below illustrates the key points of inhibition.
Caption: this compound inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. New this compound-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricholoma and this compound Triterpenoids from Tricholoma terreum and Their Anti-Inflammatory Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. arigobio.com [arigobio.com]
- 14. doc.abcam.com [doc.abcam.com]
Application Notes and Protocols for Elucidating Lanostane Structure-Activity Relationships
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanostane-type triterpenoids, a class of tetracyclic triterpenoids derived from lanosterol, are widely distributed in medicinal mushrooms such as Ganoderma species.[1] These compounds have garnered significant attention due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] Understanding the structure-activity relationships (SAR) of lanostanes is crucial for the rational design and development of new therapeutic agents with improved potency and selectivity.
These application notes provide a comprehensive overview of the methodologies employed in the elucidation of this compound SAR, from the initial isolation and structural characterization to the evaluation of biological activity and computational modeling. Detailed protocols for key experiments are provided to guide researchers in this field.
Isolation and Structural Elucidation of Lanostanes
The initial step in any SAR study is the isolation and purification of individual this compound derivatives. This is typically followed by rigorous structural elucidation using a combination of spectroscopic techniques.
General Experimental Workflow for Isolation and Structural Elucidation
The following diagram illustrates a typical workflow for the isolation and structural characterization of this compound triterpenoids from natural sources.
Protocol: Isolation and Purification of Lanostanes
This protocol outlines a general procedure for the isolation of this compound triterpenoids from fungal material.
Materials:
-
Dried and powdered fungal material (e.g., fruiting bodies of Ganoderma lucidum)
-
Ethanol (95%)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel for column chromatography
-
Octadecylsilane (ODS) for reversed-phase column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The powdered fungal material is extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.[3]
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is typically rich in triterpenoids, is concentrated.[3]
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.[4]
-
Further Purification: Fractions containing lanostanes are further purified by repeated column chromatography on silica gel, ODS, and Sephadex LH-20.[4]
-
Final Purification: Final purification of individual compounds is achieved by preparative HPLC.[5]
Protocol: Structural Elucidation
The structures of the purified lanostanes are determined using a combination of spectroscopic methods.
Materials:
-
Purified this compound compounds
-
Deuterated solvents (e.g., CDCl₃, CD₃OD)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS), typically with High-Resolution Electrospray Ionization (HRESIMS)
Procedure:
-
Mass Spectrometry: The molecular formula of each compound is determined by HRESIMS.[5]
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra are acquired to determine the planar structure and relative stereochemistry of the molecule.[5] The analysis of these spectra allows for the assignment of all proton and carbon signals and the elucidation of the connectivity and spatial arrangement of atoms.
Biological Activity Assays
To establish SAR, the biological activities of the isolated and/or synthesized this compound derivatives are evaluated. Cytotoxicity against cancer cell lines is a commonly assessed activity.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[6]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, HGC-27, SMMC-7721)[2]
-
Normal human cell line (e.g., LO2) for assessing selectivity[2]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours).[6] A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Structure-Activity Relationship Analysis
The data obtained from the biological assays are analyzed to deduce the relationships between the chemical structures of the this compound derivatives and their activities.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the cytotoxic activities (IC₅₀ values in µM) of selected this compound derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of this compound Triterpenoids from Ganoderma luteomarginatum [2]
| Compound | HGC-27 (IC₅₀ µM) | HeLa (IC₅₀ µM) | A549 (IC₅₀ µM) | SMMC-7721 (IC₅₀ µM) | LO2 (IC₅₀ µM) |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | > 40 | 1.29 | 1.50 | > 40 | > 40 |
| (5α,23E)-27-nor-lanosta-8,23-dien-3,7,25-trione | 25.34 | 18.67 | 22.41 | 31.56 | > 40 |
| (5α,23E)-27-nor-3β-hydroxylanosta-8,23-dien-7,25-dione | > 40 | > 40 | > 40 | > 40 | > 40 |
Table 2: Cytotoxicity of this compound Derivatives from Uvaria siamensis [6]
| Compound | A549 (IC₅₀ µM) | HeLa (IC₅₀ µM) |
| 3-acetylpolycarpol | inactive | 10.3 |
| 15-acetylpolycarpol | inactive | 4.6 |
| Polycarpol | 6.1 | 26.2 |
Key SAR Findings
Based on available data, several structural features have been identified as important for the cytotoxic activity of lanostanes:
-
Acetylation: The position of acetyl groups can significantly influence both the potency and selectivity of cytotoxic activity. For instance, 3-acetylpolycarpol and 15-acetylpolycarpol showed selective activity against HeLa cells, while the non-acetylated polycarpol was more active against A549 cells.[6]
-
Side Chain Modifications: The structure of the side chain plays a crucial role. For example, the presence of a double bond at C-24 and C-25 and a hydroxyl group at C-3 are important for α-glucosidase inhibitory activity.[7]
-
Oxidation State: The oxidation pattern on the this compound skeleton, such as the presence of ketone or hydroxyl groups at various positions, affects the biological activity.
Signaling Pathway Analysis
Lanostanes can exert their biological effects by modulating various cellular signaling pathways. Elucidating these mechanisms is a key aspect of SAR studies.
Apoptosis Induction Pathway
Many cytotoxic lanostanes induce apoptosis in cancer cells. Western blot analysis can be used to investigate the activation of key apoptotic proteins. A simplified representation of a caspase-mediated apoptosis pathway that can be induced by lanostanes is shown below.[8]
Protocol: Western Blot Analysis for Apoptosis Markers
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against caspases-3, 8, and 9
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Cells are treated with the this compound compound, and total protein is extracted.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., cleaved caspases).
-
Detection: After incubation with the appropriate HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the levels of cleaved caspases indicates the activation of apoptosis.[8]
Computational Approaches in this compound SAR
Computational methods are increasingly being used to complement experimental SAR studies, providing insights into the molecular interactions between lanostanes and their biological targets.
Quantitative Structure-Activity Relationship (QSAR)
3D-QSAR models can be developed to correlate the 3D structural features of this compound derivatives with their biological activities.[9] These models can then be used to predict the activity of novel, untested compounds.
Molecular Docking
Molecular docking simulations can be employed to predict the binding modes of lanostanes within the active site of a target protein, helping to rationalize the observed SAR and guide the design of more potent inhibitors.
Conclusion
The elucidation of this compound structure-activity relationships is a multifaceted process that integrates natural product chemistry, biological evaluation, and computational modeling. The protocols and methodologies outlined in these application notes provide a framework for researchers to systematically investigate this promising class of natural products for the development of novel therapeutic agents. A thorough understanding of the SAR of lanostanes will undoubtedly accelerate the discovery of new drug candidates with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity | MDPI [mdpi.com]
- 4. Molecular Networking Combined with MALDI-MSI Reveals New this compound-Type Triterpenoids with Anti-Hepatocellular Carcinoma Activity and Their Spatial Distribution in the Fruit Body of Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of the this compound Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Triterpenes, Flavanones and Acetogenins from the Roots of Uvaria siamensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of this compound-type triterpenoids from Ganoderma lingzhi as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic this compound-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up Lanostane Production from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for enhancing the production of lanostane-type triterpenoids from fungal cultures. The information compiled is intended to guide researchers in optimizing fermentation, extraction, and purification processes to achieve higher yields of these medicinally significant compounds.
Introduction to this compound Production in Fungi
Lanostanes are a class of tetracyclic triterpenoids with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] Fungi, particularly those from the genera Ganoderma and Poria, are prolific producers of a diverse array of this compound compounds.[1][3][4] The production of these valuable secondary metabolites can be significantly enhanced through the optimization of culture conditions and the application of metabolic engineering strategies.
The biosynthetic origin of lanostanes is the mevalonate (MVA) pathway, which synthesizes the precursor molecule lanosterol from acetyl-CoA.[5] Lanosterol then undergoes a series of enzymatic modifications to yield the vast diversity of this compound triterpenoids observed in nature. Scaling up production from laboratory to industrial levels requires careful consideration of fungal strain selection, fermentation parameters, and efficient downstream processing.
Fungal Strains and Culture Maintenance
Several fungal species are well-documented for their this compound production capabilities. The selection of a high-yielding strain is a critical first step for successful scale-up.
Table 1: Prominent Fungal Species for this compound Production
| Fungal Species | Common this compound Derivatives | Reference |
| Ganoderma lucidum | Ganoderic acids | [1][6] |
| Ganoderma australe | Ganoaustralenones | [7][8][9] |
| Poria cocos | Tumulosic acid, Polyporenic acid C | [4][10][11] |
| Ganoderma leucocontextum | Ganoleucoins | [12][13] |
| Ganoderma curtisii | Various this compound triterpenoids | [14] |
Protocol 1: Fungal Culture Maintenance
-
Strain Acquisition: Obtain desired fungal strains from reputable culture collections.
-
Culture Medium: Maintain fungal cultures on Potato Dextrose Agar (PDA) plates.
-
Incubation: Incubate the plates at 28°C in the dark until sufficient mycelial growth is observed.
-
Storage: For long-term preservation, store mycelial plugs in cryovials with a suitable cryoprotectant at -80°C.
-
Sub-culturing: Sub-culture the mycelium onto fresh PDA plates every 4-6 weeks to maintain viability.
Scaling Up Production via Submerged Fermentation
Submerged fermentation is the preferred method for large-scale production of fungal biomass and secondary metabolites due to its scalability and process control.
Inoculum Development
A healthy and substantial inoculum is crucial for a successful fermentation run.
Protocol 2: Inoculum Preparation
-
Seed Culture Medium: Prepare a seed culture medium, for example, containing (g/L): glucose 20, peptone 18, KH₂PO₄ 3, MgSO₄ 1.5, and vitamin B₁ 0.05, with the pH adjusted to 5.5.[6]
-
Inoculation: Aseptically transfer several mycelial plugs from a fresh PDA plate to a 250 mL flask containing 100 mL of the seed culture medium.
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 180 rpm for 7-8 days.[6]
Fermentation Process
The composition of the fermentation medium and the physical parameters of the fermentation process significantly impact this compound yield.
Protocol 3: Submerged Fermentation in a Bioreactor
-
Fermentation Medium: Prepare the fermentation medium. An optimized medium for Ganoderma lucidum contains (w/v): 4.10% wort and 1.89% yeast extract, with the initial pH adjusted to 5.4.[6]
-
Bioreactor Preparation: Sterilize the bioreactor containing the fermentation medium.
-
Inoculation: Aseptically transfer the seed culture to the bioreactor at an inoculation volume of 10% (v/v).[6]
-
Fermentation Parameters:
-
Temperature: Maintain the temperature at 28°C.[6]
-
Agitation: Set the agitation speed to 180 rpm.[6]
-
Aeration: Provide sterile air, if required, to maintain dissolved oxygen levels.
-
pH: Monitor and control the pH, as it can influence product formation. An initial pH of 5.5 to 6.5 is often optimal.[1]
-
-
Fermentation Duration: Run the fermentation for 7-15 days, depending on the fungal strain and growth kinetics.[6][15]
-
Sampling: Periodically take samples to monitor biomass and this compound production.
Optimizing Fermentation Conditions
The yield of lanostanes can be significantly improved by optimizing the fermentation conditions.
Table 2: Effect of Culture Conditions on this compound Production in Ganoderma lucidum
| Parameter | Condition | Mycelial Biomass ( g/100 mL) | Intracellular Triterpenoid Yield (mg/100 mL) | Reference |
| Carbon Source | Glucose (2%) | 1.38 | - | [6] |
| Wort (2%) | 1.21 | 49.62 | [6] | |
| Nitrogen Source | Peptone (1%) | 1.25 | 45.13 | [6] |
| Yeast Extract (1%) | 1.32 | 52.87 | [6] | |
| Initial pH | 4.0 | 1.15 | 40.21 | [6] |
| 5.0 | 1.33 | 58.96 | [6] | |
| 6.0 | 1.24 | 50.11 | [6] | |
| Optimized | Wort (4.10%), Yeast Extract (1.89%), pH 5.4 | 1.87 | 93.21 | [6] |
Extraction and Purification of Lanostanes
Following fermentation, the lanostanes need to be extracted from the fungal biomass and purified.
Protocol 4: this compound Extraction and Purification
-
Biomass Harvesting: Separate the mycelia from the fermentation broth by centrifugation at 3000 rpm for 30 minutes. Wash the mycelia three times with distilled water and dry at 60°C to a constant weight.[6]
-
Extraction:
-
Mix the dried mycelia with 95% ethanol at a ratio of 1g biomass to 50 mL ethanol.[6]
-
Allow the mixture to stand overnight.
-
Perform ultrasonic-assisted extraction at 400 W and 75°C for 1 hour. Repeat the extraction twice.[6]
-
Alternatively, for fruiting bodies, perform reflux extraction with 75% ethanol for 3 hours, repeating the process three times.[10]
-
-
Purification:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on a silica gel column.
-
Elute with a gradient of increasingly polar solvents (e.g., dichloromethane and methanol mixtures).[10]
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Further purify the fractions containing lanostanes using techniques like preparative High-Performance Liquid Chromatography (HPLC).[8]
-
Quantification of Lanostanes
Accurate quantification of this compound production is essential for process optimization.
Protocol 5: Quantification by HPLC
-
Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase: A common mobile phase is a gradient of water (often with a modifier like 0.05% trifluoroacetic acid) and acetonitrile.[16]
-
Analysis: Inject the sample and run the HPLC analysis. Identify and quantify this compound peaks by comparing their retention times and UV spectra with those of known standards.
-
Quantification: Construct a calibration curve using a series of known concentrations of a this compound standard to determine the concentration in the samples.
Visualizing Workflows and Pathways
Biosynthetic Pathway of Lanostanes
The production of lanostanes originates from the mevalonate pathway, a fundamental metabolic route for the synthesis of isoprenoids.
Caption: Generalized biosynthetic pathway of lanostanes from acetyl-CoA.
Experimental Workflow for this compound Production
The overall process from fungal culture to purified lanostanes can be summarized in a logical workflow.
Caption: Experimental workflow for this compound production and purification.
Advanced Strategies for Yield Enhancement
For further improvements in this compound production, metabolic engineering approaches can be employed.
Overexpression of Key Biosynthetic Genes
Increasing the expression of rate-limiting enzymes in the MVA pathway can channel more precursors towards this compound synthesis. Key targets for overexpression include:
-
HMGR (HMG-CoA reductase): Often a rate-limiting step in isoprenoid biosynthesis.
-
SQS (Squalene synthase): Catalyzes the first committed step in triterpenoid biosynthesis.
-
OSC (Oxidosqualene cyclase): Directs the cyclization of 2,3-oxidosqualene to lanosterol.
Disruption of Competing Pathways
To maximize the carbon flux towards this compound production, it is beneficial to disrupt or downregulate competing metabolic pathways that also utilize acetyl-CoA or other key precursors.
Heterologous Expression
In cases where the native fungal host is difficult to cultivate or genetically manipulate, the entire this compound biosynthetic pathway can be transferred to a more tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae.[17]
Caption: Metabolic engineering strategies for enhanced this compound production.
References
- 1. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid - Wikipedia [en.wikipedia.org]
- 6. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [20(22) E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Five new this compound-type triterpenoids from Poria cocos and their in vitro anti-asthmatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 17. Versatile filamentous fungal host highly-producing heterologous natural products developed by genome editing-mediated engineering of multiple metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2D NMR for Lanostane Structure Confirmation: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanostane-type triterpenoids are a large and structurally diverse class of natural products, primarily isolated from fungi of the Ganoderma genus, commonly known as Lingzhi or Reishi mushrooms. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. The complexity of the this compound skeleton, with its numerous stereocenters and varied substitution patterns, presents a significant challenge for structural elucidation.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has become an indispensable tool for the unambiguous structure determination of these complex molecules.[1][2][3] Techniques such as COSY, HSQC, HMBC, and NOESY/ROESY provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule, allowing for complete assignment of proton (¹H) and carbon (¹³C) signals and the determination of relative stereochemistry.[4][5][6] This application note provides a comprehensive overview of the use of 2D NMR for the structural confirmation of this compound triterpenoids, including detailed experimental protocols and data presentation guidelines.
Data Presentation: A Representative this compound Triterpenoid
To illustrate the power of 2D NMR in this compound structure elucidation, we will use a representative example of a this compound isolated from Ganoderma. The following tables summarize the ¹H and ¹³C NMR data and key 2D NMR correlations that are crucial for its structural assignment.
Table 1: ¹H and ¹³C NMR Data for a Representative this compound Triterpenoid in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY/ROESY Correlations |
| 1 | 35.5 | 1.75, m; 1.55, m | C-2, C-3, C-5, C-10, C-19 | H-2, H-3, H-5, H-19 |
| 2 | 27.8 | 1.90, m; 1.65, m | C-1, C-3, C-4, C-10 | H-1, H-3 |
| 3 | 78.9 | 3.25, dd (11.5, 4.5) | C-1, C-2, C-4, C-5, C-28, C-29 | H-1, H-2, H-5, H-28, H-29 |
| 4 | 39.1 | - | - | - |
| 5 | 50.5 | 1.35, d (5.0) | C-1, C-3, C-4, C-6, C-7, C-10, C-19 | H-1, H-3, H-6, H-7, H-19 |
| 6 | 21.2 | 2.15, m; 1.95, m | C-5, C-7, C-8, C-10 | H-5, H-7 |
| 7 | 121.5 | 5.30, br s | C-5, C-6, C-8, C-9, C-14 | H-5, H-6, H-14 |
| 8 | 145.2 | - | - | - |
| 9 | 140.8 | - | - | - |
| 10 | 37.2 | - | - | - |
| 11 | 21.5 | 2.05, m; 1.85, m | C-8, C-9, C-10, C-12, C-13 | H-12 |
| 12 | 37.7 | 1.60, m; 1.40, m | C-11, C-13, C-14, C-17, C-18 | H-11, H-17, H-18 |
| 13 | 44.1 | - | - | - |
| 14 | 50.1 | 1.50, m | C-7, C-8, C-9, C-12, C-13, C-15, C-30 | H-7, H-12, H-15, H-30 |
| 15 | 32.5 | 1.80, m; 1.60, m | C-13, C-14, C-16, C-17, C-30 | H-14, H-16, H-17, H-30 |
| 16 | 28.2 | 2.20, m; 2.00, m | C-15, C-17, C-20 | H-15, H-17, H-20 |
| 17 | 51.1 | 1.70, t (8.0) | C-12, C-13, C-15, C-16, C-20, C-21 | H-12, H-15, H-16, H-20, H-21 |
| 18 | 16.2 | 0.75, s | C-12, C-13, C-14, C-17 | H-12, H-17, H-20 |
| 19 | 18.5 | 1.05, s | C-1, C-5, C-9, C-10 | H-1, H-5 |
| 20 | 36.4 | 2.25, m | C-16, C-17, C-21, C-22, C-23 | H-16, H-17, H-21, H-22 |
| 21 | 18.7 | 0.95, d (6.5) | C-17, C-20, C-22 | H-17, H-20, H-22 |
| 22 | 33.1 | 1.45, m; 1.25, m | C-20, C-21, C-23, C-24 | H-20, H-21, H-23, H-24 |
| 23 | 24.5 | 1.55, m | C-20, C-22, C-24, C-25 | H-22, H-24 |
| 24 | 125.0 | 5.10, t (7.0) | C-22, C-23, C-25, C-26, C-27 | H-22, H-23, H-26, H-27 |
| 25 | 131.5 | - | - | - |
| 26 | 25.7 | 1.68, s | C-24, C-25, C-27 | H-24, H-27 |
| 27 | 17.7 | 1.60, s | C-24, C-25, C-26 | H-24, H-26 |
| 28 | 28.1 | 0.88, s | C-3, C-4, C-5, C-29 | H-3, H-5, H-29 |
| 29 | 16.5 | 0.80, s | C-3, C-4, C-5, C-28 | H-3, H-5, H-28 |
| 30 | 22.5 | 0.98, s | C-8, C-13, C-14, C-15 | H-14, H-15 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the purified this compound triterpenoid in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, pyridine-d₅, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent can influence chemical shifts, so consistency is important for comparative studies.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent issues with shimming and spectral quality.
-
Degassing (for NOESY/ROESY): For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the nuclear Overhauser effect. This can be achieved by several freeze-pump-thaw cycles.
2D NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for less sensitive experiments like HMBC and for small sample quantities.[2]
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. This helps in tracing out the connectivity of protons within a spin system.
-
Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments) is recommended for its good solvent suppression and clean spectra.
-
Typical Parameters:
-
Spectral Width (SW): Set to cover all proton signals (e.g., 10-12 ppm).
-
Number of Scans (NS): 2-8 scans per increment.
-
Number of Increments (TD in F1): 256-512.
-
Acquisition Time (AQ): ~0.2-0.3 s.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
-
Purpose: To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlation), providing a map of all C-H bonds.
-
Pulse Program: A multiplicity-edited HSQC with adiabatic pulses (e.g., hsqcedetgpsisp2.3 on Bruker instruments) is highly recommended. This allows for the differentiation of CH/CH₃ (positive signals) from CH₂ (negative signals) groups.
-
Typical Parameters:
-
¹H Spectral Width (SW in F2): As in the COSY experiment.
-
¹³C Spectral Width (SW in F1): Set to cover all carbon signals (e.g., 0-220 ppm).
-
Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.
-
Number of Increments (TD in F1): 128-256.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (typically 145 Hz).
-
-
Purpose: To identify long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is a crucial experiment for connecting different spin systems and for identifying quaternary carbons.
-
Pulse Program: A gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments) is commonly used.
-
Typical Parameters:
-
Spectral Widths (SW in F1 and F2): Same as in the HSQC experiment.
-
Number of Scans (NS): 16-64 scans per increment, as this is a less sensitive experiment.
-
Number of Increments (TD in F1): 256-512.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
Long-range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range C-H coupling (typically 8-10 Hz).
-
-
Purpose: To identify protons that are close to each other in space (typically < 5 Å), irrespective of their through-bond connectivity. This is essential for determining the relative stereochemistry of the molecule. ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE may be close to zero.
-
Pulse Program: A gradient-selected NOESY or ROESY pulse sequence (e.g., noesygpph or roesyadcpph on Bruker instruments).
-
Typical Parameters:
-
Spectral Width (SW): Same as in the COSY experiment.
-
Number of Scans (NS): 8-32 scans per increment.
-
Number of Increments (TD in F1): 256-512.
-
Relaxation Delay (D1): 1.5-2.5 s.
-
Mixing Time (d8 for NOESY, p15 for ROESY): This is a critical parameter that needs to be optimized based on the molecular size and tumbling rate. Typical values range from 300 to 800 ms for NOESY and 150 to 300 ms for ROESY.
-
Visualizations
Workflow for this compound Structure Elucidation
The following diagram illustrates the typical workflow for elucidating the structure of a this compound triterpenoid using a combination of 1D and 2D NMR techniques.
Key HMBC and NOESY Correlations for a this compound Skeleton
The following diagram highlights some of the most informative long-range (HMBC) and through-space (NOESY) correlations that are typically observed for a this compound skeleton. These correlations are instrumental in assembling the tetracyclic core and determining its stereochemistry.
Conclusion
The suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, provides a powerful and comprehensive toolkit for the structural elucidation of complex natural products like this compound triterpenoids. By systematically applying these techniques and carefully analyzing the resulting correlation data, researchers can confidently determine the planar structure and relative stereochemistry of novel lanostanes. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry and drug development, facilitating the discovery and characterization of new bioactive compounds from natural sources.
References
- 1. [20(22)E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A new this compound-type triterpene from the fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic this compound-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Signal Overlap in Lanostane NMR Spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal overlap in the NMR spectra of lanostane-type triterpenoids.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a purified this compound derivative shows severe signal crowding in the upfield region (0.5-2.5 ppm), making it impossible to assign the methyl and methylene protons. What is the first and simplest step I should take?
A: The most straightforward initial step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[1] Aromatic solvents such as benzene-d₆ or pyridine-d₅ often induce significant changes in the chemical shifts of nearby protons compared to commonly used solvents like chloroform-d (CDCl₃) or methanol-d₄. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can effectively resolve overlapping signals by altering the local magnetic environment of the protons.[1]
Q2: I've tried different solvents, but the methyl and methylene signals in my this compound spectrum are still heavily overlapped. What is the next logical step?
A: When solvent-induced shifts are insufficient, the most powerful approach is to utilize two-dimensional (2D) NMR spectroscopy.[1] These techniques disperse the NMR signals across a second frequency dimension, greatly enhancing resolution. The following experiments are highly recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity within different parts of the this compound skeleton.[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most effective experiment for resolving proton overlap. It correlates each proton to the carbon atom it is directly attached to. Since carbon signals are much more dispersed than proton signals, protons that overlap in the 1D spectrum can often be resolved in the HSQC spectrum.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.[1]
Q3: The signals from the numerous methyl groups in my this compound are still overlapping in the HSQC spectrum. How can I differentiate them?
A: While HSQC provides excellent dispersion, severe overlap of methyl signals can still occur. In such cases, a ¹H-¹³C HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy) experiment is highly valuable. This technique combines the resolution of HSQC with the correlation information of TOCSY. It allows you to trace the complete proton spin system originating from a specific proton that is attached to a resolved carbon signal.[2][3] By selecting a well-resolved methyl carbon in the HSQC-TOCSY spectrum, you can visualize the entire network of protons coupled to the protons of that methyl group, effectively isolating it from other overlapping systems.
Q4: I am struggling to determine the relative stereochemistry of my this compound due to overlapping signals in the NOESY spectrum. What are my options?
A: For determining stereochemistry, the Nuclear Overhauser Effect (NOE) is key. However, signal overlap can make interpretation of a standard 2D NOESY spectrum ambiguous. Here are two effective strategies:
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like lanostanes (MW ~400-600 Da), the NOE can be close to zero, leading to very weak or absent cross-peaks in a NOESY spectrum. A ROESY experiment is often a better choice in this molecular weight range as it provides positive cross-peaks regardless of the molecule's tumbling rate.[4]
-
Selective 1D NOESY/ROESY: If you can identify at least one well-resolved proton signal for a specific stereocenter, a selective 1D NOESY or ROESY experiment can be performed. This involves selectively irradiating the resolved proton and observing which other protons show an NOE/ROE, indicating spatial proximity. This targeted approach can provide clear, unambiguous stereochemical relationships even in a crowded spectrum.
Q5: Can chemical modification of my this compound sample help in resolving signal overlap?
A: Yes, chemical derivatization can be a powerful tool. Introducing a functional group with a strong magnetic anisotropy, such as a phenyl or naphthyl group, can induce significant shifts in the signals of nearby protons, thereby resolving overlap. For instance, esterification of a hydroxyl group with an aromatic acid chloride can help in resolving signals of protons close to the reaction site.[5]
Troubleshooting Guides
Guide 1: Using Lanthanide Shift Reagents (LSRs) for Spectral Simplification
Problem: You have a purified this compound with significant signal overlap in the ¹H NMR spectrum, and 2D NMR experiments are still not providing complete resolution.
Solution: The use of Lanthanide Shift Reagents (LSRs) can be an effective method to induce large chemical shifts and simplify the spectrum.[6][7] LSRs are paramagnetic complexes that coordinate to Lewis basic sites (e.g., hydroxyl, carbonyl groups) in the molecule, creating a local magnetic field that alters the chemical shifts of nearby protons.[7][8]
Data Presentation
Table 1: Typical ¹³C NMR Chemical Shift Ranges for the this compound Skeleton
The following table provides typical chemical shift ranges for the carbon atoms of the this compound core, which can aid in the initial assessment of your spectra and in interpreting 2D correlation data. Note that these values can vary depending on the specific substitution pattern.
| Carbon | Chemical Shift Range (ppm) | Carbon | Chemical Shift Range (ppm) |
| C-1 | 35.0 - 36.0 | C-16 | 24.0 - 28.0 |
| C-2 | 27.0 - 35.0 | C-17 | 49.0 - 52.0 |
| C-3 | 78.0 - 79.0 (with -OH) | C-18 | 15.0 - 19.0 |
| C-4 | 38.0 - 41.0 | C-19 | 18.0 - 22.0 |
| C-5 | 50.0 - 52.0 | C-20 | 36.0 - 37.0 |
| C-6 | 18.0 - 22.0 | C-21 | 18.0 - 19.0 |
| C-7 | 26.0 - 30.0 | C-22 | 36.0 - 37.0 |
| C-8 | 133.0 - 135.0 | C-23 | 24.0 - 25.0 |
| C-9 | 134.0 - 135.0 | C-24 | 39.0 - 40.0 |
| C-10 | 37.0 - 38.0 | C-25 | 28.0 - 29.0 |
| C-11 | 21.0 - 22.0 | C-26 | 22.0 - 23.0 |
| C-12 | 26.0 - 27.0 | C-27 | 22.0 - 23.0 |
| C-13 | 44.0 - 45.0 | C-28 | 28.0 - 29.0 |
| C-14 | 49.0 - 51.0 | C-29 | 15.0 - 16.0 |
| C-15 | 30.0 - 33.0 | C-30 | 24.0 - 25.0 |
Data compiled from various sources including[9][10][11][12][13][14][15][16].
Experimental Protocols
Protocol 1: Application of Lanthanide Shift Reagents (LSRs)
This protocol outlines the general procedure for using LSRs to resolve overlapping signals.
-
Sample Preparation:
-
Dissolve a known amount of the purified this compound derivative (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is anhydrous, as water can compete for coordination to the LSR.[17]
-
Acquire a standard ¹H NMR spectrum of your compound. This will serve as the reference (0 equivalent of LSR).
-
-
LSR Stock Solution:
-
Prepare a stock solution of the chosen LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent. A concentration of around 0.1 M is a good starting point.
-
-
Titration:
-
Add a small, measured aliquot of the LSR stock solution to the NMR tube containing your sample (e.g., to achieve a 0.1 molar equivalent of LSR relative to your compound).
-
Gently shake the NMR tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
Compare the new spectrum with the reference spectrum to observe the induced shifts.
-
Continue this stepwise addition of the LSR stock solution, acquiring a spectrum after each addition, until sufficient signal dispersion is achieved. It is advisable to add small increments (0.1-0.2 equivalents at a time) to monitor the changes closely.
-
-
Data Analysis:
-
Plot the chemical shift of each proton against the molar ratio of LSR to substrate. The magnitude of the induced shift is related to the distance of the proton from the coordination site.
-
Caution: Excessive amounts of LSR can lead to significant line broadening, which can obscure coupling information.[17] It is a balance between achieving sufficient separation and maintaining good spectral quality.
Protocol 2: Selective 1D TOCSY Experiment
This protocol describes how to perform a selective 1D TOCSY experiment to isolate a specific spin system from an overlapped region.
-
Identify a Resolved Signal:
-
Examine the ¹H NMR spectrum of your this compound and identify a well-resolved signal that belongs to the spin system you wish to investigate. This could be a methyl singlet, a well-separated doublet of a methine proton, or any other non-overlapping resonance.[18]
-
-
Spectrometer Setup:
-
Load a selective 1D TOCSY pulse sequence on the spectrometer (e.g., selmlgp on Bruker instruments).[19]
-
Set the transmitter offset to the center of the resolved signal you identified in step 1.
-
-
Acquisition Parameters:
-
Selective Pulse: Choose an appropriate selective pulse shape (e.g., Gaussian) and calibrate its length and power to excite only the desired resonance.
-
TOCSY Mixing Time: This is a crucial parameter that determines the extent of magnetization transfer through the spin system. Start with a short mixing time (e.g., 20 ms) to observe correlations to directly coupled protons. Gradually increase the mixing time (e.g., 40, 60, 80, 100 ms) in subsequent experiments to see correlations to more distant protons within the same spin system.[20]
-
Set the number of scans to achieve adequate signal-to-noise.
-
-
Data Acquisition and Processing:
-
Acquire the 1D TOCSY spectrum.
-
Process the data as you would for a standard 1D spectrum. The resulting spectrum will only show signals from the protons that are part of the same spin system as the irradiated proton.[18]
-
Mandatory Visualization
Caption: Troubleshooting workflow for resolving signal overlap in this compound NMR spectra.
Caption: Standard experimental workflow for this compound structure elucidation using 2D NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. University of Ottawa NMR Facility Blog: HSQC - TOCSY [u-of-o-nmr-facility.blogspot.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound Triterpenoids from Fruiting Bodies of Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Networking Combined with MALDI-MSI Reveals New this compound-Type Triterpenoids with Anti-Hepatocellular Carcinoma Activity and Their Spatial Distribution in the Fruit Body of Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [20(22)E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The 1D TOCSY Experiment - Magritek [magritek.com]
- 19. TUTORIAL: SELECTIVE ge-1D TOCSY EXPERIMENT [imserc.northwestern.edu]
- 20. chem.as.uky.edu [chem.as.uky.edu]
Technical Support Center: Addressing Assay Interference in Lanostane Bioactivity Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common assay interferences encountered during the bioactivity screening of lanostanes.
Troubleshooting Guides
Guide 1: Troubleshooting False Positives in High-Throughput Screening (HTS)
Symptom: A high hit rate is observed in the primary screen, with many lanostane compounds showing apparent activity.
| Possible Cause | Suggested Solution |
| Compound Aggregation | Some lanostanes, particularly those with poor aqueous solubility, can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false-positive results.[1] 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. A significant decrease in a compound's apparent activity in the presence of a detergent is indicative of aggregation-based interference. 2. Perform a centrifugation-based counter-screen. Aggregates can often be removed by centrifugation, leading to a loss of activity in the supernatant.[2] 3. Visually inspect assay wells for precipitation. |
| Fluorescence Interference | Many lanostanes possess intrinsic fluorescence that can interfere with fluorescence-based assays (e.g., fluorescence polarization, FRET).[3][4][5] This can lead to either false positives (increased signal) or false negatives (quenching). 1. Pre-read plates containing only the this compound compounds in the assay buffer to measure their intrinsic fluorescence. Subtract this background from the final assay signal. 2. Use a red-shifted fluorophore in your assay, as interference from natural products is often more pronounced at lower wavelengths.[3][6][7] 3. If possible, use an alternative assay with a different detection method (e.g., luminescence or absorbance). |
| Luciferase Inhibition | Lanostanes can directly inhibit luciferase enzymes, a common reporter in cell-based assays.[8][9] This leads to a decrease in the luminescent signal, which can be misinterpreted as a biological effect. 1. Perform a counter-screen using purified luciferase enzyme to directly test for inhibition by the this compound hits. 2. Use a different reporter system (e.g., β-galactosidase) for orthogonal validation. |
| Redox Activity | Some this compound structures may have redox-cycling capabilities, leading to the generation of reactive oxygen species (ROS) or interference with assays that rely on redox-sensitive reagents (e.g., MTT, resazurin).[10] 1. Include a reducing agent, such as dithiothreitol (DTT), in the assay buffer to see if it reverses the compound's effect. 2. Use assays that are less sensitive to redox interference for hit confirmation. |
| Compound Purity and Solubility | Impurities in the this compound sample or poor solubility can lead to inconsistent and artifactual results. 1. Verify the purity of your this compound samples using techniques like HPLC or LC-MS. 2. Ensure complete solubilization of the compounds in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells (typically <0.5%). |
Guide 2: Troubleshooting Inconsistent Cytotoxicity Results (e.g., MTT Assay)
Symptom: High variability in IC50 values between experiments or results that do not align with expected outcomes.
| Possible Cause | Suggested Solution |
| This compound Interference with MTT Reduction | Some lanostanes may directly interact with the MTT reagent, either by reducing it themselves or by interfering with the cellular reductases responsible for formazan production. This can lead to an overestimation or underestimation of cell viability. 1. Perform a cell-free control by incubating the this compound compound with MTT in the assay medium to check for direct reduction. 2. Use an alternative viability assay with a different readout, such as CellTiter-Glo® (luminescence-based, measures ATP) or a lactate dehydrogenase (LDH) release assay (measures membrane integrity). |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to significant variability in the final absorbance readings. 1. Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between seeding each plate or a set of rows. 2. Use a calibrated multichannel pipette for cell seeding. |
| Precipitation of this compound in Culture Medium | Lanostanes with poor solubility may precipitate out of the culture medium upon dilution from a DMSO stock, reducing the effective concentration and leading to inconsistent results. 1. Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the medium. 2. Prepare serial dilutions of the this compound in the culture medium just before adding to the cells to minimize the time for precipitation to occur. |
| Edge Effects | Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the this compound and affect cell growth, leading to skewed results. 1. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Q1: How can I proactively design my screening cascade to minimize assay interference from lanostanes?
A1: A well-designed screening cascade should include orthogonal assays and counter-screens from the outset.
-
Primary Screen: Use an assay that is known to be robust and less prone to common interferences.
-
Hit Confirmation: Confirm hits from the primary screen in a secondary assay that measures the same biological endpoint but uses a different detection technology.
-
Interference Counter-Screens: Routinely run counter-screens for common artifacts like aggregation (with and without detergent) and luciferase inhibition (if applicable) on all confirmed hits.
-
Orthogonal Biological Assays: Validate the biological activity of promising hits in a different cell line or with a different biological readout to ensure the observed effect is not an artifact of the primary assay system.
Q2: My this compound compound is colored. How does this affect my absorbance-based assays?
A2: Colored compounds can interfere with absorbance readings by contributing to the overall signal. To correct for this, you should run a parallel set of wells containing the this compound compound in the assay medium but without cells. The absorbance from these wells should be subtracted from the absorbance of the corresponding wells with cells.[4][11]
Q3: Can lanostanes interfere with fluorescence polarization (FP) assays?
A3: Yes, lanostanes can interfere with FP assays in two main ways: by contributing to the overall fluorescence signal if they are fluorescent themselves, or by light scattering if they are not fully soluble.[3][6][7] This can lead to a decrease in the measured polarization and be misinterpreted as inhibition of a binding interaction. Using red-shifted fluorescent probes and pre-reading the plates for compound autofluorescence can help mitigate these issues.[3][6][7]
Q4: What is a simple way to test for compound aggregation?
A4: The detergent test is a straightforward method. Re-test your active this compound in the primary assay with and without a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%). If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for assessing the effect of this compound compounds on cell viability in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile PBS
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Protocol 2: Luciferase Interference Counter-Screen
This protocol is to determine if a this compound compound directly inhibits firefly luciferase.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer
-
Luciferin substrate
-
This compound compounds dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the luciferase assay reagent by combining the luciferase assay buffer and luciferin substrate according to the manufacturer's instructions.
-
Compound Addition: Add the this compound compounds at various concentrations to the wells of a white, opaque 96-well plate. Include a known luciferase inhibitor as a positive control and DMSO as a vehicle control.
-
Enzyme Addition: Add a solution of purified firefly luciferase in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the compound to interact with the enzyme.
-
Signal Initiation and Measurement: Place the plate in a luminometer and inject the luciferase assay reagent into each well. Immediately measure the luminescence. A decrease in luminescence in the presence of the this compound compound indicates direct inhibition of the luciferase enzyme.[13][14][15]
Signaling Pathways and Workflows
Below are diagrams of signaling pathways often modulated by lanostanes and a general workflow for identifying and mitigating assay interference.
Caption: this compound-mediated inhibition of the mTOR/PI3K/AKT signaling pathway.[16][17][18][19][20]
Caption: this compound-mediated inhibition of the ROCK signaling pathway.[21][22][23][24][]
Caption: A logical workflow for identifying and eliminating false positives due to assay interference.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Impact of Redox and Thiol Status on the Bone Marrow: Pharmacological Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. reframeDB [reframedb.org]
- 14. med.emory.edu [med.emory.edu]
- 15. Luciferase Assay System Protocol [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Lanostane Extraction
Welcome to the technical support center for optimizing the solvent system for lanostane extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor to consider when selecting a solvent for this compound extraction?
A1: The primary factor is the polarity of the solvent. Lanostanes are triterpenoids, which are generally lipophilic, but their polarity can vary depending on the specific functional groups attached to the this compound skeleton. Therefore, a solvent or a combination of solvents with appropriate polarity is crucial for efficient extraction. Non-polar solvents will favor the extraction of less polar lanostanes, while more polar solvents are needed for glycosylated or highly hydroxylated lanostanes.
Q2: What are the most commonly used solvents for initial this compound extraction?
A2: Ethanol and methanol are the most commonly used solvents for the initial extraction of lanostanes from fungal materials like Ganoderma species.[1] They are effective at extracting a broad range of triterpenoids. Following the initial extraction, a series of solvents with varying polarities, such as petroleum ether, chloroform, and ethyl acetate, are often used for fractionation.[2]
Q3: Are there more advanced and efficient extraction techniques available?
A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are gaining popularity due to their higher efficiency and shorter extraction times.[1] UAE uses sound waves to disrupt cell walls and enhance solvent penetration, while SFE, typically using supercritical CO2 with a co-solvent like ethanol, offers a green and highly selective extraction method.[3][4]
Q4: How does the physical state of the source material affect extraction efficiency?
A4: The physical state of the source material is critical. For effective solvent penetration, the material, such as medicinal mushrooms, should be dried to a low moisture content and then ground into a fine powder. A smaller particle size increases the surface area available for solvent contact, leading to a more efficient extraction.
Q5: What is the typical order of solvent use in a sequential extraction process?
A5: A common strategy is to start with a non-polar solvent (e.g., hexane or petroleum ether) to remove lipids and other non-polar impurities. This is followed by extraction with solvents of increasing polarity, such as ethyl acetate, chloroform, and finally a highly polar solvent like methanol or ethanol, to isolate the this compound triterpenoids.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Inadequate grinding of the source material.- Inefficient extraction method. | - Test a range of solvents with varying polarities.- Optimize extraction time and temperature for your specific material.- Ensure the source material is finely powdered.- Consider using advanced techniques like UAE or SFE. |
| Co-extraction of Impurities | - Solvent system is not selective enough.- Presence of highly abundant interfering compounds in the source material. | - Perform a pre-extraction step with a non-polar solvent to remove lipids.- Use a sequential extraction with solvents of increasing polarity.- Employ chromatographic techniques for purification after initial extraction. |
| Emulsion Formation during Liquid-Liquid Extraction | - Presence of surfactants or amphiphilic molecules in the extract. | - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture to break the emulsion.- Filter the mixture through a bed of celite or glass wool. |
| Degradation of Lanostanes | - High extraction temperatures for prolonged periods.- Use of harsh solvents or extreme pH. | - Use lower extraction temperatures, especially for thermolabile compounds.- Employ non-thermal extraction methods like UAE at controlled temperatures.- Use neutral pH conditions unless specified for a particular protocol. |
Experimental Protocols
Protocol 1: Conventional Maceration Extraction
This protocol outlines a basic maceration technique for the extraction of lanostanes from dried medicinal mushrooms.
Materials:
-
Dried and powdered mushroom material (e.g., Ganoderma lucidum)
-
Ethanol (95%)
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the dried and powdered mushroom material.
-
Place the powder in a large flask and add 1 L of 95% ethanol.
-
Seal the flask and allow it to macerate at room temperature for 48-72 hours with occasional shaking.
-
After the maceration period, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides a method for the rapid extraction of lanostanes using ultrasonication.[1]
Materials:
-
Dried and powdered mushroom material (e.g., Ganoderma lucidum)
-
Aqueous ethanol (50%, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried and powdered mushroom material.
-
Place the powder in a flask and add 500 mL of 50% aqueous ethanol (liquid to solid ratio of 50 mL/g).[1]
-
Place the flask in an ultrasonic bath and sonicate at a power of 210 W and a temperature of 80°C for 100 minutes.[1]
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.
-
Decant the supernatant (the extract).
-
Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol describes the extraction of lanostanes using supercritical CO2 with an ethanol co-solvent.[3][4]
Materials:
-
Dried and powdered mushroom material (e.g., Ganoderma lucidum)
-
Supercritical fluid extraction system
-
CO2 cylinder (SFC grade)
-
Ethanol (as co-solvent)
Procedure:
-
Load the extraction vessel of the SFE system with a known amount of dried and powdered mushroom material.
-
Set the extraction parameters:
-
Start the extraction process. The supercritical CO2 with ethanol will pass through the mushroom powder, dissolving the lanostanes.
-
The extract is collected in a separator vessel where the pressure and temperature are lowered, causing the CO2 to return to a gaseous state and leaving behind the this compound-rich extract.
-
Collect the crude extract from the separator.
Data Presentation
Table 1: Comparison of this compound/Triterpenoid Yields from Ganoderma lucidum using Different Extraction Methods
| Extraction Method | Solvent System | Key Parameters | Triterpenoid Yield/Content | Reference(s) |
| Maceration | 95% Ethanol | Room temperature, 6 hours | Similar to UACE | [1] |
| Ultrasound-Assisted Co-Extraction (UACE) | 50% Aqueous Ethanol | 210 W, 80°C, 100 min, 50 mL/g ratio | 0.38% | [1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 14% Ethanol | 153 bar, 59°C, 120 min | 88.9% (Triterpene yield extraction) | [4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 7% Ethanol | 380 bar, 60°C | 1.49 g/100g | [3][5] |
| Hot Water Extraction | Water | 95°C, 2 hours | - | [1] |
Mandatory Visualization
References
- 1. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Welcome to the technical support center for the separation of closely related lanostane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification and analysis of these complex triterpenoids.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of closely related this compound isomers so challenging?
A1: this compound isomers, such as diastereomers and constitutional isomers, often possess very similar physicochemical properties, including polarity, molecular weight, and shape. This structural similarity leads to nearly identical retention behaviors in many chromatographic systems, making their separation difficult. Furthermore, many this compound-type triterpenoids, like ganoderic acids, lack strong chromophores, which complicates their detection by UV-Vis detectors, often requiring analysis at low wavelengths (e.g., 205-210 nm) where baseline noise can be a significant issue.
Q2: What are the primary chromatographic techniques for separating this compound isomers?
A2: The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and structural confirmation. Reversed-phase HPLC using C18 or C30 columns is a standard approach. Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative due to its lower environmental impact and often faster separation times. For preparative scale, techniques like preparative HPLC and high-speed counter-current chromatography (HSCCC) are utilized.
Q3: How can I improve the resolution between two co-eluting this compound isomers in my HPLC method?
A3: Improving resolution requires a systematic optimization of several chromatographic parameters:
-
Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile vs. methanol) to the aqueous phase can significantly alter selectivity. Acetonitrile often provides better selectivity for isomeric compounds.
-
Mobile Phase Additives: For acidic this compound triterpenoids, such as those with carboxylic acid moieties, adding a small amount of an acid like formic acid or acetic acid (typically 0.1% v/v) to the mobile phase can suppress ionization, leading to sharper peaks and improved retention.
-
Stationary Phase Chemistry: If a standard C18 column does not provide adequate separation, switching to a C30 column can be beneficial. C30 columns offer enhanced shape selectivity for hydrophobic, structurally related isomers.
-
Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interactions, which can influence selectivity.
-
Gradient Elution: Employing a shallower gradient can increase the separation window between closely eluting peaks.
Q4: What are the best detection methods for this compound isomers that lack strong UV chromophores?
A4: While UV detection at low wavelengths (205-210 nm) is common, other detection methods offer better sensitivity and universality for these compounds:
-
Mass Spectrometry (MS): LC-MS is a powerful tool that provides high sensitivity and selectivity, along with mass information for peak identification.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a mass-based detector that is suitable for non-volatile compounds and does not rely on the presence of a chromophore.
-
Charged Aerosol Detection (CAD): Similar to ELSD, CAD is another mass-based detection method that offers a more uniform response for non-volatile analytes, irrespective of their optical properties.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Inappropriate mobile phase composition.2. Suboptimal stationary phase.3. Inadequate column temperature.4. Flow rate is too high. | 1. Optimize Mobile Phase: - Adjust the organic-to-aqueous solvent ratio. A lower percentage of the organic solvent will generally increase retention and may improve resolution. - Try a different organic modifier (e.g., switch from methanol to acetonitrile). - For acidic lanostanes, add 0.1% formic or acetic acid to the mobile phase.2. Change Stationary Phase: - Switch from a C18 to a C30 column for better shape selectivity.3. Optimize Temperature: - Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on selectivity |
Technical Support Center: Enhancing the Resolution of Lanostane Peaks in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of lanostane peaks in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.
Q1: Why am I observing poor resolution or co-elution of my this compound peaks?
A1: Poor resolution, where two or more peaks are not well separated, is a common challenge in the analysis of structurally similar compounds like lanostanes.[1][2][3] This issue can stem from several factors related to your HPLC method. The primary goal is to improve the column's selectivity (α) and efficiency (N).[4]
-
Inadequate Mobile Phase Composition: The choice and ratio of organic solvents (e.g., acetonitrile, methanol) and the aqueous phase can significantly impact selectivity.[4][5][6][7] Acetonitrile and methanol offer different selectivities, so switching between them can improve separation.[4]
-
Suboptimal Stationary Phase: The column chemistry may not be suitable for your specific this compound analytes. For closely related isomers, standard C18 columns might not provide sufficient resolution.[2][8]
-
Incorrect Flow Rate: A flow rate that is too high can lead to peak broadening and reduced separation.[6][9][10]
-
Temperature Fluctuations: Inconsistent column temperature can affect solvent viscosity and analyte retention times, leading to poor reproducibility and resolution.[9][11]
Q2: My this compound peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing, an asymmetry where the latter half of the peak is drawn out, can compromise quantification and resolution.[1][3][12]
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on lanostanes, causing tailing.[1][12] To mitigate this, you can use a mobile phase with a lower pH (for acidic compounds) or add a competing base like triethylamine (TEA) to mask the silanols.[4]
-
Column Contamination or Voids: A blocked frit or a void at the column inlet can distort peak shape.[1][13] Consider using a guard column to protect your analytical column from contaminants.[14] If the problem persists, the analytical column may need to be replaced.[1]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of an acidic or basic this compound, the compound can exist in both ionized and non-ionized forms, leading to tailing.[1][12] Adjusting the pH away from the pKa can resolve this.
Q3: I'm not detecting my this compound peaks, or the signal is very weak. What should I do?
A3: Lanostanes, like many triterpenoids, lack strong chromophores, which can result in low UV absorption and poor sensitivity.[2][15]
-
Low Wavelength Detection: To improve sensitivity, detection at low wavelengths, such as 205-210 nm, is often necessary.[2][15] However, this requires high-purity solvents to minimize baseline noise.
-
Insufficient Analyte Concentration: The concentration of lanostanes in your sample may be too low for detection.[1] Consider using a more efficient extraction technique or concentrating your sample before analysis.
-
Alternative Detection Methods: If UV detection is insufficient, consider alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), which do not require a chromophore and can offer higher sensitivity.[2]
Frequently Asked Questions (FAQs)
What is the best starting point for developing an HPLC method for lanostanes?
For initial method development for lanostanes, a reversed-phase C18 column is a common starting point.[4][16] A mobile phase consisting of a gradient of acetonitrile or methanol and water is typically used.[15] A scouting gradient from a low to high organic phase concentration can help determine the elution range of your compounds.[4]
How can I improve the separation of this compound isomers?
Separating isomers is challenging due to their similar physical and chemical properties.
-
Optimize Selectivity (α): This is the most critical factor for separating closely related compounds.
-
Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity.[4][5]
-
Adjust the mobile phase pH: For ionizable lanostanes, small changes in pH can significantly affect retention and selectivity.[4][7]
-
Change the stationary phase: If mobile phase optimization is insufficient, consider columns with different selectivities, such as phenyl-hexyl or polar-embedded phases.[17][18] C30 columns have also shown excellent selectivity for triterpenoids.[2]
-
-
Increase Efficiency (N):
-
Adjust Temperature: Varying the column temperature can alter selectivity and improve resolution.[11][19][20]
Should I use an isocratic or gradient elution for this compound analysis?
For complex samples containing multiple lanostanes with a wide range of polarities, a gradient elution is generally preferred.[16] Gradient elution helps to resolve all compounds with good peak shape in a reasonable analysis time.[5][7] Isocratic elution, where the mobile phase composition remains constant, is suitable for simpler mixtures.[7][15]
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be optimized for enhancing the resolution of this compound and other triterpenoid peaks.
| Parameter | Typical Range/Value | Effect on Resolution | Reference(s) |
| Stationary Phase | C18, C30, Phenyl-Hexyl | Different selectivities can improve separation of isomers. | [2][4][16] |
| Particle Size | 1.7 - 5 µm | Smaller particles increase efficiency and resolution. | [2][21] |
| Column Dimensions | 50 - 250 mm length, 2.1 - 4.6 mm I.D. | Longer columns increase efficiency but also analysis time and backpressure. | [4][19] |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Choice of organic modifier affects selectivity. | [4][15] |
| pH | 2.5 - 7.5 (for silica-based columns) | Affects retention and selectivity of ionizable compounds. | [4][22] |
| Flow Rate | 0.5 - 2.0 mL/min | Lower flow rates can improve resolution but increase run time. | [6][10] |
| Column Temperature | 30 - 60 °C | Can alter selectivity and efficiency, and reduce backpressure. | [11][20] |
| Injection Volume | 1 - 20 µL | Overloading can cause peak broadening and fronting. | [10][13] |
| Detection Wavelength | 205 - 210 nm | Optimal for compounds lacking strong chromophores. | [2][15] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Initial Scouting Gradient:
-
Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Run a broad linear gradient from 5% to 95% B over 20-30 minutes to determine the elution profile of the lanostanes.
-
-
Varying the Organic Modifier:
-
Replace acetonitrile with methanol as mobile phase B and repeat the scouting gradient. Compare the chromatograms for changes in selectivity.
-
-
Adjusting the Gradient Slope:
-
Based on the scouting run, design a shallower gradient around the elution time of the peaks of interest to improve their separation.
-
-
pH Adjustment (for ionizable lanostanes):
-
Prepare mobile phase A with different pH values (e.g., pH 3, 5, 7) using appropriate buffers (e.g., phosphate, acetate).
-
Run the analysis at each pH to observe the effect on retention and selectivity.
-
Protocol 2: Sample Preparation for this compound Analysis
-
Extraction:
-
Accurately weigh the sample material (e.g., plant extract, fungal culture).
-
Perform an appropriate extraction method (e.g., sonication, Soxhlet) using a suitable solvent (e.g., methanol, ethanol, chloroform).
-
-
Concentration:
-
If the expected this compound concentration is low, evaporate the extraction solvent under reduced pressure.
-
-
Dissolution:
-
Dissolve the dried extract in a known volume of a solvent compatible with the initial mobile phase conditions (e.g., methanol or a mixture of mobile phase A and B).[4]
-
-
Filtration:
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulate matter that could clog the column.[4]
-
Visualizations
Caption: Workflow for troubleshooting poor this compound peak resolution in HPLC.
Caption: Key factors influencing HPLC peak resolution and their relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. benchchem.com [benchchem.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromtech.com [chromtech.com]
- 12. waters.com [waters.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. separation of positional isomers - Chromatography Forum [chromforum.org]
- 18. nacalai.com [nacalai.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. hplc.eu [hplc.eu]
Technical Support Center: Enhancing Lanostane Biosynthesis in Yeast
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the efficiency of lanostane biosynthesis in Saccharomyces cerevisiae.
Section 1: Frequently Asked Questions (FAQs)
Q1: My engineered yeast strain is producing very low titers of this compound. What are the most common bottlenecks?
A: Low this compound yield is a frequent challenge that typically points to one or more metabolic bottlenecks. The most common issues include:
-
Insufficient Precursor Supply: The biosynthesis of this compound is highly demanding on the central metabolism, requiring a large flux of acetyl-CoA and the redox cofactor NADPH.[1][2]
-
Rate-Limiting Enzymes: The endogenous mevalonate (MVA) pathway contains several rate-limiting steps. A key regulatory enzyme is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). Overexpressing a truncated, soluble version (tHMGR) is a common strategy to boost precursor supply.[3]
-
Competition with Native Pathways: The this compound pathway shares precursors with the essential ergosterol biosynthesis pathway. Native yeast enzymes can divert intermediates, reducing the flux towards your desired product.[4]
-
Low Activity of Heterologous Enzymes: The this compound synthase (LSS) you have introduced may have suboptimal expression or activity in the yeast cytosolic environment.
Q2: I'm observing a high accumulation of squalene but very little this compound. What is the likely cause and how can I fix it?
A: This is a classic indicator that the steps downstream of squalene are rate-limiting. Squalene is the direct precursor to 2,3-oxidosqualene, which is then cyclized to form this compound. The issue likely lies with one of two enzymes:
-
Squalene epoxidase (ERG1): This enzyme converts squalene to 2,3-oxidosqualene. Its activity might be insufficient to handle the increased squalene flux. Consider overexpressing ERG1.
-
Lanosterol synthase (LSS): The enzyme responsible for cyclizing 2,3-oxidosqualene into this compound may be poorly expressed, misfolded, or have low catalytic activity. Verify its expression via Western blot and consider codon-optimizing the gene for yeast.
Interestingly, some strategies intentionally modulate related pathways. For example, downregulating the gene ERG9 (squalene synthase) has been used to increase the production of other terpenes, demonstrating its critical role in controlling the flux of squalene.[5]
Q3: My yeast strain shows significantly impaired growth after introducing the this compound biosynthesis pathway. What could be the reason?
A: Poor cell health and slow growth often result from metabolic burden or the accumulation of toxic intermediates.[6]
-
Metabolic Burden: Overexpression of many genes, especially those from the MVA pathway, consumes significant cellular resources (ATP, amino acids, cofactors), which can slow growth.[7]
-
Toxicity of Intermediates: The accumulation of certain intermediates in the MVA pathway, such as HMG-CoA or farnesyl pyrophosphate (FPP), can be toxic to the cell.
-
Redox Imbalance: Engineering the MVA pathway can disrupt the cell's delicate redox balance (NAD+/NADH, NADP+/NADPH), leading to oxidative stress.
To mitigate these effects, consider using lower-strength promoters or inducible promoter systems to control the expression of pathway genes, separating the growth phase from the production phase.[6]
Q4: How can I systematically increase the supply of the primary precursor, acetyl-CoA?
A: Enhancing the cytosolic pool of acetyl-CoA is a powerful strategy.[1] In yeast, acetyl-CoA is produced in different cellular compartments, and the cytosolic pool is often limited. Key strategies include:
-
Overexpression of Acetyl-CoA Synthase (ACS): This enzyme converts acetate into acetyl-CoA.[2]
-
Expression of a Heterologous Pyruvate Dehydrogenase (PDH) complex in the cytosol: This provides a direct route from pyruvate to acetyl-CoA.
-
Engineering the Pyruvate-Citrate-ACL Pathway: This involves deleting genes to increase citrate accumulation and expressing a heterologous ATP-citrate lyase (ACL) to convert citrate into cytosolic acetyl-CoA.[1]
Q5: What is the most effective way to reduce competition from the native ergosterol pathway?
A: The most direct approach is to block the ergosterol pathway at a point after the this compound branch point. This compound is a natural intermediate in the ergosterol pathway. The subsequent steps are catalyzed by enzymes encoded by genes such as ERG11, ERG24, ERG25, etc. Creating knockouts or using CRISPRi to downregulate genes downstream of this compound synthesis can prevent its conversion to other sterols. However, since ergosterol is essential for yeast viability, complete knockouts of some genes can be lethal. A common strategy is to use a regulatable promoter (e.g., a tetracycline-repressible or copper-inducible promoter) to control the expression of an essential ERG gene, allowing you to first grow the cells and then switch off the competing pathway during the production phase.
Section 2: Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Titer | 1. Insufficient precursor (acetyl-CoA) supply. 2. Rate-limiting MVA pathway. 3. Competition from ergosterol pathway. 4. Poor Lanosterol Synthase (LSS) activity. | 1. Implement strategies to boost cytosolic acetyl-CoA (see FAQ Q4). 2. Overexpress a truncated tHMGR and other key MVA pathway genes (ERG8, ERG12, ERG13).[3] 3. Downregulate or block genes downstream of this compound in the ergosterol pathway (e.g., ERG11). 4. Codon-optimize LSS for yeast; confirm expression with Western blot; test LSS from different organisms. |
| High Squalene Accumulation | 1. Insufficient squalene epoxidase (ERG1) activity. 2. Inefficient LSS enzyme. | 1. Overexpress the native yeast ERG1 gene. 2. See "Poor LSS activity" solution above. |
| Poor Cell Growth / Low Final OD | 1. Metabolic burden from gene overexpression. 2. Accumulation of toxic intermediates (e.g., FPP). 3. Disrupted cellular proteostasis (protein folding and quality control). | 1. Use lower-strength promoters or inducible systems for pathway genes. 2. Balance the pathway by carefully titrating the expression levels of each enzyme. 3. Consider co-overexpressing chaperones if protein aggregation is suspected. The GET pathway has been identified as a bottleneck in protein quality control.[8] |
| High Batch-to-Batch Variability | 1. Inconsistent fermentation conditions. 2. Genetic instability of the engineered strain. | 1. Use a Design of Experiments (DoE) approach to identify and optimize critical process parameters like temperature, pH, and media composition.[9][10] 2. Integrate all expression cassettes into the yeast genome to ensure stable inheritance.[5] |
Section 3: Key Experimental Protocols
Protocol 1: High-Efficiency Yeast Transformation
This protocol is based on the standard Lithium Acetate/Single-Stranded Carrier DNA/Polyethylene Glycol (LiAc/ss-DNA/PEG) method.
-
Preparation: Inoculate a single yeast colony in 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C until the OD₆₀₀ reaches 0.8-1.0.
-
Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 25 mL of sterile water, and centrifuge again. Repeat. Resuspend the final pellet in 1 mL of sterile water.
-
Transformation Mix: In a microfuge tube, combine the following in order:
-
100 µL of washed yeast cells
-
240 µL of PEG 3350 (50% w/v)
-
36 µL of 1.0 M LiAc
-
25 µL of single-stranded carrier DNA (2 mg/mL)
-
1-5 µg of plasmid DNA or linear DNA fragments (in ≤ 20 µL volume)
-
-
Incubation: Vortex vigorously for 1 minute. Incubate at 42°C for 40 minutes.
-
Plating: Centrifuge at 8,000 x g for 1 minute. Remove the supernatant and resuspend the pellet in 100-200 µL of sterile water. Plate onto selective agar plates.
-
Growth: Incubate plates at 30°C for 2-4 days until colonies appear.
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout
This protocol outlines the general steps for using a plasmid-based CRISPR/Cas9 system for gene deletion.
-
gRNA Design: Design a 20-bp guide RNA (gRNA) targeting a coding region within your gene of interest (e.g., ERG11). Ensure the target is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Use online tools to check for off-target effects.
-
Plasmid Construction: Clone the designed gRNA sequence into a yeast expression plasmid that also co-expresses the Cas9 nuclease. These plasmids typically carry a selectable marker (e.g., URA3).
-
Repair Template Design: Synthesize a ~100-120 bp single-stranded or double-stranded DNA repair template. This template should consist of ~50-60 bp of homology upstream of the Cas9 cut site and ~50-60 bp of homology downstream, effectively flanking the region to be deleted.
-
Co-transformation: Transform the yeast strain with the Cas9/gRNA plasmid and the DNA repair template simultaneously using Protocol 1.
-
Selection & Screening: Plate the transformed cells on a medium that selects for the Cas9 plasmid.
-
Verification: Screen the resulting colonies by colony PCR using primers that anneal outside the targeted region. A successful deletion will result in a smaller PCR product compared to the wild-type. Confirm the deletion by Sanger sequencing.
Protocol 3: Quantification of this compound by GC-MS
-
Sample Preparation:
-
Harvest 10-20 OD₆₀₀ units of yeast cells from your culture by centrifugation.
-
Perform cell lysis using glass beads in the presence of methanol.
-
Add 10 M KOH for saponification (hydrolysis of steryl esters) and incubate at 80°C for 1.5 hours.
-
-
Extraction:
-
Cool the samples to room temperature.
-
Perform a liquid-liquid extraction of the non-saponifiable lipids (sterols) using n-hexane. Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane phase and repeat the extraction twice.
-
Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To improve volatility for GC analysis, derivatize the sterols. Resuspend the dried extract in 100 µL of pyridine and add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Use a non-polar column (e.g., HP-5ms).
-
Run a temperature gradient (e.g., start at 150°C, ramp to 300°C).
-
Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify using a calibration curve generated from the standard.
-
Section 4: Data & Strategies
Table 1: Summary of Metabolic Engineering Strategies for Triterpenoid Production in Yeast
| Strategy | Genetic Modification(s) | Target Product | Reported Titer Improvement | Reference |
| Precursor Pathway Upregulation | Overexpression of tHMGR, ERG8, ERG12, ERG13 | Taxadiene | ~47-fold increase compared to a strain with only TS and BTS1 overexpression. | [3] |
| Redirection of Carbon Flux | Downregulation of ERG9 gene | Santalenes & Santalols | Santalenes increased from 94.6 mg/L to 164.7 mg/L. Santalols increased from 24.6 mg/L to 68.8 mg/L. | [5] |
| Cofactor Engineering | Engineering cytosolic redox metabolism to increase NADPH supply. | Lipids | Resulted in lipid content of 90 g/L in Y. lipolytica. | [2] |
| Combined Approach | Upregulation of MVA pathway + Downregulation of competing pathways | Steroids | General strategy noted to significantly enhance yields. | [4][7] |
Table 2: Key Genes in the this compound Biosynthesis Pathway for Engineering
| Gene(s) | Enzyme | Pathway Step | Engineering Strategy | Rationale |
| tHMGR, ERG13, ERG12, ERG8, ERG19, IDI1, ERG20 | MVA Pathway Enzymes | Acetyl-CoA → FPP | Overexpression | Increase precursor supply for all isoprenoids.[3][4] |
| ERG9 | Squalene synthase | FPP → Squalene | Overexpression (or Downregulation for other products) | Pushes flux towards squalene, the direct precursor. |
| ERG1 | Squalene epoxidase | Squalene → 2,3-Oxidosqualene | Overexpression | Prevents squalene accumulation bottleneck. |
| LSS (heterologous) | Lanosterol synthase | 2,3-Oxidosqualene → this compound | Overexpression, Codon Optimization | The final production step for the target molecule. |
| ERG11, ERG24, etc. | Ergosterol Pathway Enzymes | This compound → Ergosterol | Knockout / Downregulation | Prevents conversion of this compound into other sterols.[4] |
Section 5: Visual Guides
Caption: Simplified this compound biosynthesis pathway in engineered yeast.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Core metabolic engineering strategies for yeast.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing spatial and temporal control of yeast metabolic pathways for improved heterologous product synthesis [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. The GET pathway is a major bottleneck for maintaining proteostasis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a Saccharomyces cerevisiae fermentation process for production of a therapeutic recombinant protein using a multivariate Bayesian approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
Validation & Comparative
A Comparative Analysis of Lanostane and Cycloartenol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of lanosterol and cycloartenol, two pivotal triterpenoids that serve as precursors to a vast array of sterols across different kingdoms of life. Understanding the nuances of their synthesis is critical for advancements in drug development, particularly for antifungal and cholesterol-lowering agents, as well as for metabolic engineering in plants.
Introduction: The Divergence of Sterol Precursors
The biosynthesis of sterols, essential components of eukaryotic cell membranes, begins with the cyclization of a common precursor, (S)-2,3-oxidosqualene. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). The two primary OSCs dictating the initial sterol framework are Lanosterol Synthase (LAS; EC 5.4.99.7) and Cycloartenol Synthase (CAS; EC 5.4.99.8).
-
Lanosterol Synthase (LAS) is the cornerstone of sterol biosynthesis in animals and fungi, producing lanosterol as the first tetracyclic intermediate.[1] Lanosterol is the precursor to cholesterol in animals and ergosterol in fungi.[1]
-
Cycloartenol Synthase (CAS) initiates the biosynthesis of phytosterols in plants by producing the pentacyclic triterpenoid, cycloartenol.[1][2]
Interestingly, some plant species, such as Arabidopsis thaliana, possess genes for both LAS and CAS, indicating the presence of dual biosynthetic pathways, although the lanosterol pathway is generally a minor contributor to the overall phytosterol pool.[1][3][4]
The Biosynthetic Pathways: A Tale of Two Cyclizations
Both LAS and CAS catalyze a complex cascade of reactions involving protonation of the epoxide, a series of ring closures, and rearrangements. The fundamental distinction between the two enzymes lies in the final deprotonation step, which dictates the ultimate structure of the product.
The shared substrate, (S)-2,3-oxidosqualene, is first protonated, initiating a series of concerted cyclization reactions to form a common protosteryl cation intermediate.[1] The fate of this cation is where the pathways diverge:
-
Lanosterol Biosynthesis: LAS facilitates the deprotonation from the C-9 position of the protosteryl cation, leading to the formation of a double bond between C-8 and C-9 and yielding the tetracyclic lanosterol.[1]
-
Cycloartenol Biosynthesis: CAS mediates a proton abstraction from the C-19 methyl group. This results in the formation of a cyclopropane ring between C-9 and C-19, giving rise to the pentacyclic cycloartenol.[1]
Comparative Enzyme Analysis
While both LAS and CAS are oxidosqualene cyclases, their subtle structural differences lead to distinct product outcomes. A direct comparative study of their kinetic parameters across a wide range of organisms under identical conditions is limited in the literature.[5] However, available data provides valuable insights.
| Feature | Lanosterol Synthase (LAS) | Cycloartenol Synthase (CAS) |
| EC Number | 5.4.99.7 | 5.4.99.8 |
| Substrate | (S)-2,3-Oxidosqualene | (S)-2,3-Oxidosqualene |
| Product | Lanosterol | Cycloartenol |
| Organism | Animals, Fungi, some Plants[1][6] | Plants[2] |
| Catalytic Step | Deprotonation at C-9[1] | Proton abstraction from C-19 methyl group, forming a cyclopropane ring[1] |
Table 1: General Comparison of Lanosterol Synthase and Cycloartenol Synthase.
Substrate Specificity
Both enzymes exhibit high specificity for their natural substrate, (S)-2,3-oxidosqualene. Studies using substrate analogs have been instrumental in probing the active site topology and catalytic mechanisms of these enzymes.
| Substrate Analog | Lanosterol Synthase (LAS) Activity | Cycloartenol Synthase (CAS) Activity | Reference |
| (S)-2,3-Oxidosqualene | High | High | [5] |
| 2,3;22,23-Diepoxysqualene | Produces 24(S),25-epoxylanosterol | Not extensively reported | [7] |
| Various Aza-squalenes | Potent inhibitors | Potent inhibitors |
Table 2: Substrate Specificity of Lanosterol Synthase and Cycloartenol Synthase. Note: Direct comparative quantitative data is scarce.
Experimental Protocols
The characterization of LAS and CAS typically involves heterologous expression of the enzymes, followed by in vitro assays and product analysis.
Heterologous Expression of Oxidosqualene Cyclases
Objective: To produce active LAS or CAS for in vitro studies.
Methodology:
-
Gene Cloning: The full-length cDNA encoding the target LAS or CAS is amplified and cloned into a suitable expression vector, such as pYES2 for expression in Saccharomyces cerevisiae (yeast).[5][8]
-
Yeast Transformation: The expression vector is transformed into a yeast strain deficient in its endogenous LAS (e.g., erg7 mutant), which prevents background lanosterol production.[8]
-
Protein Expression: The transformed yeast is cultured under inducing conditions (e.g., galactose-containing medium for the GAL1 promoter in pYES2) to express the recombinant enzyme.[2]
-
Microsome Preparation: Yeast cells are harvested, lysed, and the microsomal fraction containing the membrane-associated OSC is isolated by ultracentrifugation.[2]
In Vitro Enzyme Assay
Objective: To determine the enzymatic activity and product profile of the expressed LAS or CAS.
Methodology:
-
Reaction Setup: The microsomal preparation is incubated with the substrate, (S)-2,3-oxidosqualene, in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[2]
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Saponification: The reaction is stopped, and the lipids are saponified by adding a strong base (e.g., KOH in ethanol) to hydrolyze any esterified sterols.[2]
-
Sterol Extraction: The non-saponifiable lipids, including the enzymatic products, are extracted with an organic solvent like n-hexane or ethyl acetate.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the sterol products.
Methodology:
-
Derivatization: The hydroxyl groups of the extracted sterols are derivatized (e.g., silylated using BSTFA) to increase their volatility and improve chromatographic separation.[9]
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The temperature program is optimized to separate different sterols based on their retention times.[3][9]
-
MS Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer.
-
Identification and Quantification: The products are identified by comparing their retention times and mass fragmentation patterns with those of authentic standards (lanosterol and cycloartenol). Quantification can be performed by integrating the peak areas and comparing them to a standard curve.[3][9]
Logical Relationships and Evolutionary Significance
The existence of both LAS and CAS suggests a fascinating evolutionary divergence. It is hypothesized that LAS may have evolved from an ancestral CAS.[4] In plants, the minor lanosterol pathway may contribute to the synthesis of specific signaling molecules or defense compounds rather than bulk membrane sterols.[4][10] The expression of LAS1 in Arabidopsis is induced by jasmonate, a plant defense hormone, supporting this hypothesis.[3][4]
Conclusion
The biosynthesis of lanosterol and cycloartenol represents a critical bifurcation in sterol metabolism, defining the sterol profiles of different eukaryotic kingdoms. While both pathways originate from the same precursor and share a common catalytic intermediate, the distinct final deprotonation step catalyzed by LAS and CAS leads to structurally and functionally diverse products. The presence of both pathways in some plants adds a layer of complexity and suggests specialized roles for lanosterol-derived molecules beyond their structural function in membranes. Further research, particularly direct comparative kinetic and structural studies of LAS and CAS from a variety of organisms, will be crucial for a deeper understanding of their catalytic mechanisms and for the rational design of specific inhibitors for therapeutic and agricultural applications.
References
- 1. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of Two Oxidosqualene Cyclases Responsible for Triterpenoid Biosynthesis in Ilex asprella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 8. Isolation of an Arabidopsis thaliana gene encoding cycloartenol synthase by functional expression in a yeast mutant lacking lanosterol synthase by the use of a chromatographic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Extraction, Separation, and GC-MS Analyses of Sterols in Cells [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
structure-activity relationship of lanostane derivatives against cancer cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore a vast array of natural compounds. Among these, lanostane-type triterpenoids, a class of tetracyclic triterpenoids, have emerged as a promising scaffold for the development of new cancer therapeutics.[1][2][3] These compounds, isolated from various natural sources, particularly fungi of the Ganoderma genus, have demonstrated significant cytotoxic activities against a range of human cancer cell lines.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data and outlining the experimental protocols used for their evaluation.
Structure-Activity Relationship of this compound Derivatives
The anticancer potency of this compound derivatives is intricately linked to their structural features. Modifications at various positions of the this compound skeleton, including the tetracyclic core and the side chain, can significantly influence their cytotoxic effects.
Key Structural Features Influencing Anticancer Activity:
-
Oxygenation Patterns: The presence and position of oxygen-containing functional groups, such as hydroxyl, ketone, and carboxyl groups, on the this compound skeleton are critical for activity. For instance, studies on this compound triterpenoids from Ganoderma luteomarginatum suggest that a conjugated double-bond system at ∆7,9(11) in the tetracyclic core appears to be more important for potential cytotoxic activity than a (∆8)α,β-unsaturated ketone system.[2]
-
Acetylation: Acetylation of hydroxyl groups can modulate cytotoxicity. For example, (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one exhibited high cytotoxicity against HeLa and A549 cell lines, with IC50 values of 1.29 and 1.50 μM, respectively.[3] Similarly, 15-acetylpolycarpol displayed potent cytotoxic activity against HeLa cancer cells with an IC50 value of 4.6 μM.[4]
-
Side Chain Modifications: The structure of the side chain plays a crucial role in determining the anticancer profile. The presence of double bonds and hydroxyl groups in the side chain can enhance cytotoxic activity.[5] For instance, a carboxylic group in the side chain of ganoderma acids is essential for α-glucosidase inhibitory activity, which can be relevant to cancer cell metabolism.[5]
-
Glycosylation: The addition of sugar moieties to the this compound core can alter the compound's biological activity and selectivity. A study on synthetic this compound-type triterpenoid N-glycosides showed that N-β-d-galactoside (12) exhibited cytotoxicity against HL-60 and MKN45 cells but not against normal WI-38 cells, suggesting a degree of cancer cell selectivity.[6] This compound was also found to induce apoptosis through the activation of caspases-3, 8, and 9.[6]
-
Unusual Skeletons: this compound derivatives with unconventional carbon skeletons, such as 27-nor-lanostane, have also been identified and shown to possess cytotoxic properties.[3]
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines. This data allows for a direct comparison of the potency of different structural modifications.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | 1.29 | [3] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 | 1.50 | [3] |
| Piptolinic acid A | HL-60 | 1.77 | [7] |
| N-β-d-galactoside (12) | HL-60 | 0.0021 | [6] |
| N-β-d-galactoside (12) | MKN45 | 4.0 | [6] |
| 15-acetylpolycarpol (2) | HeLa | 4.6 | [4] |
| Uvariamicin-II (9) | A549 | 5.0 | [4] |
| Polycarpol (3) | A549 | 6.1 | [4] |
| Piptolinic acid A | THP-1 | 8.21 | [7] |
| This compound | MB-157 | 15 | [8] |
| Poricolide A (1) | A549, SMMC-7721, MCF-7, SW480 | 16.19 - 27.74 | [9] |
| Poricolide B (2) | A549, SMMC-7721, MCF-7, SW480 | 16.19 - 27.74 | [9] |
Mechanisms of Anticancer Action
This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.
-
Apoptosis Induction: Many this compound derivatives have been shown to trigger apoptosis in cancer cells.[4][6][10] This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[6] For example, N-β-d-galactoside induces apoptosis by activating caspases-3, 8, and 9.[6] Another study showed that this compound's antiproliferative effects were modulated through the Bax/Bcl-2 pathway, a critical regulator of apoptosis.[8]
-
Cell Cycle Arrest: Some this compound-type triterpenoids can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[2] This can occur through the downregulation of key cell cycle proteins like cyclin D1.[2]
-
Inhibition of Signaling Pathways: this compound derivatives have been found to modulate critical signaling pathways involved in cancer cell growth and survival. One such pathway is the m-TOR/PI3K/AKT pathway, which is often dysregulated in cancer.[10] this compound has been shown to target this pathway in human gastric cancer cells.[10] Furthermore, this compound has been observed to inhibit the Rho-associated kinase (ROCK) signaling pathway, which is involved in the metastasis of breast cancer.[8]
-
Autophagy: In addition to apoptosis, some this compound compounds can induce autophagy, a cellular process of self-digestion, in cancer cells.[10]
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives involves a series of standard in vitro assays.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Methodology: Cells treated with the this compound derivative are harvested and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Hoechst 33258 Staining: This fluorescence microscopy-based assay is used to visualize nuclear changes characteristic of apoptosis.
-
Methodology: Treated cells are stained with Hoechst 33258, a fluorescent dye that binds to DNA. Apoptotic cells exhibit condensed or fragmented nuclei, which can be visualized under a fluorescence microscope.[10]
-
-
Western Blot Analysis: This technique is used to detect the expression levels of key apoptosis-related proteins, such as caspases, Bax, and Bcl-2.
-
Methodology: Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.
-
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated.
Caption: General experimental workflow for evaluating the anticancer activity of this compound derivatives.
Caption: Simplified signaling pathway of apoptosis induction by this compound derivatives.
Caption: Inhibition of the m-TOR/PI3K/AKT signaling pathway by this compound derivatives.
References
- 1. Cytotoxic this compound-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Triterpenes, Flavanones and Acetogenins from the Roots of Uvaria siamensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of this compound-type triterpenoids from Ganoderma lingzhi as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic this compound triterpenoids from the fruiting bodies of Piptoporus betulinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the proliferation and bone metastasis of human breast cancer cells via inhibition of Rho-associated kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetranorthis compound and this compound Triterpenoids with Cytotoxic Activity from the Epidermis of Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effects of this compound against human gastric cancer cells involves autophagy, apoptosis and modulation of m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Lanostane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Lanostane triterpenoids, a class of tetracyclic triterpenoids, have garnered significant interest in oncological research due to their potent cytotoxic activities against a wide range of cancer cell lines. These natural compounds, predominantly isolated from fungi of the Ganoderma genus, exhibit promising potential for the development of novel anticancer therapeutics. This guide provides a comparative analysis of the cytotoxic effects of various this compound triterpenoids, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Comparative Cytotoxicity of this compound Triterpenoids
The cytotoxic efficacy of different this compound triterpenoids varies depending on their chemical structure and the cancer cell line being targeted. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing cytotoxicity. The following table summarizes the IC50 values for several this compound triterpenoids against various human cancer cell lines.
| This compound Triterpenoid | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Ganoderal A | SK-Hep-1 (Hepatocellular carcinoma) | 43.09 ± 2.86 | 48 | [1][2] |
| HepG2 (Hepatocellular carcinoma) | 42.31 ± 1.78 | 48 | [1][2] | |
| Hela (Cervical cancer) | 46.51 ± 1.95 | 48 | [1][2] | |
| Ganodermenonol | Hela (Cervical cancer) | 44.70 ± 2.32 | 48 | [1][2] |
| Hela/VCR (Vinblastine-resistant cervical cancer) | 41.33 ± 2.15 | 48 | [1][2] | |
| 3-oxo-5α-lanosta-7,9(11)-dien-24-oic acid methyl ester | Hela/VCR (Vinblastine-resistant cervical cancer) | 87.13 ± 3.66 | 48 | [2][3] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa (Cervical cancer) | 1.29 | Not Specified | [4] |
| A549 (Lung carcinoma) | 1.50 | Not Specified | [4] | |
| This compound Triterpenoid N-β-d-galactoside (Synthetic) | HL-60 (Promyelocytic leukemia) | 0.0021 | Not Specified | [5] |
| MKN45 (Gastric cancer) | 4.0 | Not Specified | [5] | |
| This compound Triterpenoid N-β-d-2-acetamido-2-deoxyglucoside (Synthetic) | HL-60 (Promyelocytic leukemia) | 0.0078 | Not Specified | [5] |
| A549 (Lung carcinoma) | Not Specified | Not Specified | [5] | |
| MKN45 (Gastric cancer) | Not Specified | Not Specified | [5] | |
| WI-38 (Normal human lung fibroblasts) | 2.8 | Not Specified | [5] | |
| Polycarpol | A549 (Lung carcinoma) | 6.1 | Not Specified | [6] |
| Vero (Normal kidney epithelial cells) | 7.5 | Not Specified | [6] | |
| 15-acetylpolycarpol | HeLa (Cervical cancer) | 4.6 | Not Specified | [6] |
| Uvariamicin-II | A549 (Lung carcinoma) | 5.0 | Not Specified | [6] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess the in vitro cytotoxic activity of compounds.
MTT Cytotoxicity Assay
Objective: To determine the concentration of a this compound triterpenoid that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound triterpenoids of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound triterpenoids. A control group with medium and a vehicle control group (e.g., DMSO) are also included. The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the this compound triterpenoid and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in this compound Triterpenoid-Induced Apoptosis
This compound triterpenoids exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. Several key signaling pathways are implicated in this process, including the PI3K/Akt and MAPK pathways.
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[8] this compound triterpenoids have been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt.[8] This inhibition can subsequently trigger the apoptotic cascade.
The Mitogen-Activated Protein Kinase (MAPK) pathway , which includes ERK, JNK, and p38, plays a complex role in apoptosis.[8] Depending on the cellular context and the specific triterpenoid, activation of JNK and p38 pathways and inhibition of the ERK pathway can promote apoptosis.[8]
The convergence of these signaling events often leads to the activation of caspases , a family of proteases that execute the final stages of apoptosis. Specifically, the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) results in the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[5] Some lanostanoids have been shown to induce apoptosis through the activation of caspases-3, 8, and 9.[5]
Caption: Modulation of PI3K/Akt and MAPK pathways by this compound triterpenoids leading to apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Triterpenes, Flavanones and Acetogenins from the Roots of Uvaria siamensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Lanostane's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of bioactive compounds is paramount. This guide provides an objective comparison of the biological activities of lanostane-type triterpenoids against other prominent triterpenoid classes, namely oleanane, ursane, and lupane. The information herein is supported by experimental data to facilitate informed decisions in drug discovery and development.
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad range of pharmacological activities, including anti-cancer and anti-inflammatory effects. Among these, the tetracyclic this compound-type triterpenoids, particularly those isolated from medicinal mushrooms of the Ganoderma genus, have been extensively studied. This guide will delve into the molecular mechanisms of lanostanes and provide a comparative analysis with the pentacyclic oleanane, ursane, and lupane skeletons.
Comparative Analysis of Anticancer Mechanisms
The anticancer effects of triterpenoids are multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. While there are overlaps in the pathways targeted by different triterpenoid classes, the specific molecular interactions and the potency of these effects can vary.
This compound-type triterpenoids, such as ganoderic acids, have been shown to exert their anticancer effects through the induction of apoptosis and autophagy, and by targeting critical signaling pathways like mTOR/PI3K/AKT and Rho-associated kinase (ROCK).[1] These actions lead to a dose-dependent inhibition of cancer cell growth.[1]
In comparison, other triterpenoid classes also exhibit potent anticancer activities by targeting similar pathways. For instance, lupane-type triterpenes like betulinic acid and lupeol are known to modulate NF-κB, Wnt/β-catenin, and PI3K/Akt signaling, leading to the induction of apoptosis. Oleanane and ursane-type triterpenoids also interfere with these critical cancer-related pathways.
The following table summarizes the cytotoxic activities of representative triterpenoids from different classes against various cancer cell lines, providing a quantitative comparison of their potency.
Table 1: Comparative Cytotoxic Activity (IC50) of Triterpenoids against Cancer Cell Lines
| Triterpenoid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 158.9 | |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 | ||
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa (Cervical Cancer) | 1.29 | ||
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 (Lung Cancer) | 1.50 | ||
| Oleanane | Hederagenin-3-O-α-L-arabinopyranoside | AGS (Gastric Adenocarcinoma) | 10.5 | |
| Ursane | Hederagenin-3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranoside | AGS (Gastric Adenocarcinoma) | 10.2 | |
| Lupane | Betulinic Acid | A2780 (Ovarian Cancer) | 12.5 |
Comparative Analysis of Anti-inflammatory Mechanisms
Chronic inflammation is a key factor in the development of numerous diseases, including cancer. Triterpenoids from various classes have demonstrated significant anti-inflammatory properties.
This compound triterpenoids, such as poricoic acids from Wolfiporia cocos, have been shown to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 by suppressing the NF-κB and MAPK signaling pathways.[2] Similarly, ganoderic acids from Ganoderma species inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.
Oleanane, ursane, and lupane-type triterpenoids also exert their anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. A comparative study on the anti-inflammatory activity of extracts from this compound-rich species revealed that Poria cocos extract had a more potent and lasting effect in reducing PLA2-induced mouse paw edema compared to extracts from Pistacia terebinthus and Ganoderma lucidum.[3]
The following table provides a comparison of the anti-inflammatory activities of different triterpenoids.
Table 2: Comparative Anti-inflammatory Activity of Triterpenoids
| Triterpenoid Class | Compound/Extract | Model | Key Findings | Reference |
| This compound | Poricoic Acid GM | LPS-induced RAW264.7 cells | IC50 for NO inhibition: 9.73 µM | [2] |
| Poria cocos extract | PLA2-induced mouse paw edema | More potent and longer-lasting effect than P. terebinthus and G. lucidum extracts | [3] | |
| Oleanane | Oleanolic Acid | LPS-stimulated RAW264.7 cells | Significant inhibition of NO and IL-6 release | |
| Ursane | Asiatic Acid | LPS-stimulated RAW264.7 cells | Significant inhibition of NO release | |
| Lupane | Betulinic Acid | - | Exhibits anti-inflammatory properties |
Signaling Pathways and Visualization
The biological activities of triterpenoids are underpinned by their interaction with complex intracellular signaling networks. The PI3K/AKT/mTOR and NF-κB pathways are two of the most critical cascades modulated by these compounds.
PI3K/AKT/mTOR Signaling Pathway
This pathway is central to cell survival, proliferation, and growth. This compound triterpenoids have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development. Many triterpenoids, including lanostanes, exert their anti-inflammatory and some of their anticancer effects by inhibiting this pathway.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Triterpenoid compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. This protocol is for analyzing the expression of proteins in the PI3K/AKT signaling pathway.
Materials:
-
6-well plates
-
Cancer cell lines
-
Triterpenoid compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with triterpenoid compounds as described for the MTT assay.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels.
The following diagram illustrates a general experimental workflow for comparing the anticancer activity of different triterpenoids.
Conclusion
This compound-type triterpenoids represent a promising class of natural products with potent anticancer and anti-inflammatory activities. Their mechanisms of action often involve the modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-κB. While other triterpenoid classes like oleananes, ursanes, and lupanes target similar pathways, there are variations in their potency and specific molecular interactions that warrant further investigation. Direct comparative studies under standardized experimental conditions are crucial to fully elucidate the structure-activity relationships and to identify the most promising candidates for further drug development. This guide provides a foundational comparison to aid researchers in this endeavor.
References
Validating the Anti-inflammatory Effects of Lanostane Triterpenoids in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of lanostane triterpenoids, a class of natural compounds, as validated in established animal models of inflammation. We present a synthesis of experimental data, detailed protocols for key assays, and visualizations of the implicated biological pathways to support researchers in the evaluation and potential development of this compound-based anti-inflammatory therapeutics.
Overview of this compound Triterpenoids' Anti-inflammatory Potential
This compound triterpenoids, primarily isolated from medicinal fungi such as Ganoderma lucidum (Reishi) and Poria cocos, have demonstrated significant anti-inflammatory properties in a variety of preclinical studies. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. This guide focuses on the in vivo evidence supporting these claims, utilizing two widely accepted animal models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the efficacy of acute anti-inflammatory agents. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent elicits a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
Comparative Efficacy of this compound-Containing Extracts
While data on isolated this compound compounds in this model is limited in the reviewed literature, studies on extracts rich in these triterpenoids provide valuable insights into their potential.
| Treatment | Animal Model | Dosage | Time Point | % Inhibition of Edema | Reference |
| Ganoderma lucidum Methanol Extract | Mice | 500 mg/kg | 3 hours | Not specified, but significant inhibition reported | [1] |
| Ganoderma lucidum Ethyl Acetate Extract | Mice | 500 mg/kg | 3 hours | Not specified, but significant inhibition reported | [1] |
| Gano Oil (Ganoderma lucidum extract) | Not Specified | 10 mg/kg (oral) | Not Specified | 42% | [2] |
| Gano Oil (Ganoderma lucidum extract) | Not Specified | 25 mg/kg (oral) | Not Specified | 58% | [2] |
| Gano Oil (Ganoderma lucidum extract) | Not Specified | 50 mg/kg (oral) | Not Specified | 73% | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the standard procedure for inducing and measuring paw edema in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Test compound (this compound or extract) and vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into control, standard, and test groups.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Dosing: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][4][5]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. Administering LPS to animals triggers a robust inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream. This model is invaluable for assessing the systemic anti-inflammatory effects of therapeutic agents.
Impact of this compound-Containing Compounds on Pro-inflammatory Cytokines
Studies investigating the effects of this compound-containing extracts and isolated compounds on LPS-induced inflammation have demonstrated a consistent reduction in key pro-inflammatory cytokines.
| Treatment | Animal Model | Dosage | Cytokine Measured | % Reduction | Reference |
| Water-soluble Poria cocos polysaccharide | Mice | Not Specified | Serum TNF-α | Significant reduction | |
| Water-soluble Poria cocos polysaccharide | Mice | Not Specified | Serum IL-6 | Significant reduction | |
| Water-soluble Poria cocos polysaccharide | Mice | Not Specified | Serum IL-1β | Significant reduction | |
| Ganoderic Acid A (in vitro) | Mouse Microglial Cells | 100 µg/ml | TNF-α | ~25% | [6] |
| Ganoderic Acid A (in vitro) | Mouse Microglial Cells | 100 µg/ml | IL-6 | ~25% | [6] |
| Ganoderic Acid A (in vitro) | Mouse Microglial Cells | 100 µg/ml | IL-1β | ~25% | [6] |
Note: While the Poria cocos study utilized a polysaccharide extract, it originates from a known source of anti-inflammatory this compound triterpenoids and provides a relevant in vivo comparison.
Experimental Protocol: LPS-Induced Systemic Inflammation
This protocol details the methodology for inducing and analyzing systemic inflammation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound or extract) and vehicle
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Anesthesia and blood collection supplies
Procedure:
-
Animal Acclimatization: House animals under standard conditions for at least one week.
-
Grouping: Divide mice into control, LPS, and LPS + test compound groups.
-
Dosing: Administer the vehicle or test compound to the respective groups, typically 1 hour before LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 10 μ g/mouse , intranasally or intraperitoneally) to induce an inflammatory response.[7]
-
Sample Collection: At a predetermined time point (e.g., 6, 16, or 24 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture.[7] Bronchoalveolar lavage fluid (BALF) can also be collected to assess lung-specific inflammation.[7]
-
Cytokine Analysis: Separate serum from the blood and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated group to the LPS-only group to determine the percentage reduction.
Experimental Workflow for LPS-Induced Systemic Inflammation
Caption: Workflow for the LPS-induced systemic inflammation model.
Underlying Signaling Pathways
The anti-inflammatory effects of this compound triterpenoids are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. In vitro studies using LPS-stimulated macrophages have consistently pointed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as central mechanisms.
Simplified Signaling Pathway of this compound Anti-inflammatory Action
Caption: Lanostanes inhibit LPS-induced inflammation via MAPK and NF-κB.
Upon binding of LPS to Toll-like receptor 4 (TLR4), downstream signaling activates both the MAPK and IKK pathways. This leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB, along with other transcription factors activated by the MAPK pathway, promotes the transcription of pro-inflammatory cytokines. This compound triterpenoids have been shown to inhibit the activation of both the MAPK and IKK pathways, thereby preventing NF-κB translocation and suppressing the expression of inflammatory mediators.
Conclusion
The evidence from animal models strongly supports the anti-inflammatory potential of this compound triterpenoids. Extracts rich in these compounds have demonstrated significant efficacy in reducing acute localized inflammation in the carrageenan-induced paw edema model. Furthermore, both extracts and isolated lanostanes have shown the ability to decrease the production of key pro-inflammatory cytokines in the context of systemic inflammation induced by LPS. The primary mechanism underlying these effects appears to be the inhibition of the NF-κB and MAPK signaling pathways. Further research focusing on the in vivo efficacy and pharmacokinetics of specific, purified this compound compounds is warranted to fully elucidate their therapeutic potential for inflammatory diseases.
References
- 1. inotiv.com [inotiv.com]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - Sen’kova - Acta Naturae [actanaturae.ru]
comparative study of lanostane content in different fungal strains
A Comparative Study of Lanostane Content in Different Fungal Strains
This guide provides a comparative analysis of this compound content in various fungal strains, with a focus on species from the Ganoderma genus, which are widely studied for their diverse this compound-type triterpenoids. The information is intended for researchers, scientists, and drug development professionals interested in the quantitative comparison and analysis of these bioactive fungal metabolites.
Data Presentation: Quantitative Comparison of this compound Content
The following table summarizes the quantitative data on the content of specific this compound triterpenoids (ganoderic acids) in different fungal species and strains, as determined by High-Performance Liquid Chromatography (HPLC).
| Fungal Species/Strain | This compound Analyte | Content (µg/g of dry weight) | Analytical Method | Reference |
| Ganoderma spp. (20 Indian isolates) | Ganoderic Acid A | 827.50 - 2010.36 | HPLC-DAD | [1] |
| Ganoderic Acid B | 16.64 - 916.89 | HPLC-DAD | [1] | |
| Ganoderma lucidum (Wild, Vietnam) | Total Triterpenes | Significantly higher than cultivated | HPLC-DAD | [2] |
| Ganoderma lucidum (Cultivated, Vietnam) | Total Triterpenes | Lower than wild samples | HPLC-DAD | [2] |
| Ganoderma tsugae (8 samples) | Total of nine ganoderic acids | 0.28% - 2.20% of dry weight | RP-HPLC | [3] |
| Ganoderma lucidum (Mycelia, 4 strains) | Ganoderic Acid T | Quantitative data validated | HPLC | [4] |
| Ganoderic Acid S | Quantitative data validated | HPLC | [4] | |
| Ganoderma formosanum (Mycelia) | Triterpenoid profile | Different from G. lucidum strains | HPLC | [4] |
| Australian Ganoderma specimens (22) | β-glucan content | 19.5% - 43.5% | Megazyme β-glucan assay | [5] |
| Ganoderma lingzhi (Mycelia) | Eight ganoderic acids | Quantified at different fermentation times | UPLC-MS/MS | [6] |
Experimental Protocols
Detailed methodologies for the key experiments in this compound analysis are provided below.
Fungal Material and Preparation
Fruiting bodies or mycelia of the fungal strains are collected and dried. For analysis, the dried material is ground into a fine powder (approximately 100 mesh) to ensure homogeneity and increase the surface area for efficient extraction.[7]
Extraction of Lanostanes
A common method for extracting lanostanes involves solvent extraction. A precisely weighed amount of the powdered fungal sample (e.g., 0.5 g) is subjected to extraction with a suitable solvent, such as 80% ethanol.[7] To enhance the extraction efficiency, ultrasonication is often employed (e.g., for 3 hours at 60°C).[7] Other solvents reported for extraction include chloroform and methanol.
Quantification by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of lanostanes is predominantly carried out using reverse-phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Chromatographic System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or DAD is typically used.[7]
-
Column: A reversed-phase C18 column is commonly employed for the separation of this compound triterpenoids.[1][3][7]
-
Mobile Phase: A gradient elution is generally used, consisting of a mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous solution, often with a small percentage of acid (e.g., 0.1% acetic acid or 2% acetic acid) to improve peak shape.[1][3][4]
-
Detection: The detection wavelength is typically set in the UV range, for instance, at 252 nm or 254 nm, where lanostanes exhibit absorbance.[1][3]
-
Quantification: The concentration of individual lanostanes is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the respective compounds.
Mandatory Visualization
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantitative analysis of this compound content in fungal samples.
Simplified this compound Biosynthesis Pathway
This diagram outlines the initial steps in the biosynthesis of this compound-type triterpenoids in fungi, starting from acetyl-CoA.
References
- 1. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. mdpi.com [mdpi.com]
- 5. Distributions of Lanostene-Derived Triterpenoids and Glucan Content in the Fruiting Bodies of the Australian Ganoderma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Lanostane Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lanostane-type triterpenoids, a class of bioactive compounds with significant therapeutic potential, is critical for quality control, pharmacological studies, and drug development. The selection of an appropriate analytical method is a pivotal decision that influences the reliability, sensitivity, and efficiency of research outcomes. This guide provides an objective comparison of four commonly employed analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[1] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[2] Cross-validation of different analytical methods is crucial to ensure the consistency and reliability of results, particularly when transferring methods between laboratories or when comparing data from different studies.[3]
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for the quantification of this compound-type triterpenoids (primarily ganoderic acids) and other similar triterpenoids using HPLC-UV, LC-MS/MS, GC-MS, and HPTLC. Data has been compiled from various studies to provide a comparative overview.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | HPTLC |
| Linearity (r²) | >0.999[4] | >0.998[5] | >0.999[6] | >0.998[6][7] |
| LOD | 0.08–0.65 µg/mL[8] | 1.01–9.23 ng/mL[5] | Terpene dependent, in µg/mL range[9] | 16.82–20.77 ng/band[10] |
| LOQ | 0.24–1.78 µg/mL[8] | 3.91–27.4 ng/mL[5] | Terpene dependent, in µg/mL range[9] | 50.96–62.93 ng/band[10] |
| Accuracy (% Recovery) | 93–103%[4] | 98.11%–103.8%[5] | 98.3–101.6%[6] | 98.7–101.2 %[11] |
| Precision (%RSD) | <2%[4] | <4.25%[5] | <2.56%[6] | <2%[12] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. The following sections describe representative experimental protocols for the quantification of lanostanes using HPLC-UV, LC-MS/MS, GC-MS, and HPTLC.
Sample Preparation (General for Ganoderma species)
A critical initial step for analyzing lanostanes from their common source, Ganoderma mushrooms, is efficient extraction.
-
Grinding: Dried fruiting bodies or mycelia of Ganoderma are ground into a fine powder.
-
Extraction: The powdered sample is typically extracted using solvents such as chloroform, ethanol, or methanol.[4][13] Ultrasonic extraction is a common and effective method.[13] For example, a powdered sample can be sonicated in chloroform for 90 minutes.[13]
-
Concentration: The solvent is evaporated under reduced pressure to yield a crude triterpenoid extract.[13]
-
Reconstitution: The dried extract is redissolved in a suitable solvent (e.g., methanol) to a known concentration for analysis.[13]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of major this compound triterpenoids like ganoderic acids.[4]
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution is typically used, consisting of acetonitrile and an aqueous solution of a weak acid like 0.03% phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 252 nm is commonly used for ganoderic acids.[4]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10-20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of lanostanes at low concentrations or in complex biological matrices.[14]
-
UPLC System: An ACQUITY UPLC system or equivalent.
-
Column: An ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution with 0.1% (v/v) formic acid in water and acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative mode electrospray ionization (ESI-) is often used for ganoderic acids.[15]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile triterpenoids like lanostanes, a derivatization step is mandatory to increase their volatility.[7][8]
-
Derivatization Protocol (Silylation):
-
The dried sample extract is incubated with a methoxyamine hydrochloride solution in pyridine to protect carbonyl groups.
-
This is followed by the addition of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubation to replace active hydrogens with trimethylsilyl (TMS) groups.
-
-
GC-MS System: An Agilent 7890B GC coupled to a 5977A MS or equivalent.[9]
-
Column: A capillary column such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injector Temperature: Typically around 280°C.[7]
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 80°C and ramping up to 280°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for fingerprinting and quantification.[9]
-
HPTLC System: CAMAG HPTLC system or equivalent.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[9]
-
Sample Application: Samples and standards are applied as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents is used for development, for instance, dichloromethane:methanol (9:1, v/v) for triterpenes in Ganoderma.[9]
-
Development: The plate is developed in a twin-trough chamber.
-
Derivatization (for visualization): After development, the plate is often sprayed with a derivatizing agent like 10% H₂SO₄ in ethanol and heated to visualize the separated compounds.[9]
-
Detection and Quantification: Densitometric scanning is performed at a specific wavelength (e.g., under UV light at 366 nm after derivatization) to generate chromatograms and quantify the analytes.[9]
Method Comparison and Workflow Diagrams
The selection of an analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated HPTLC method for the simultaneous quantification of diterpenoids in Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 14. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 15. mdpi.com [mdpi.com]
Efficacy of Lanostane Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various lanostane derivatives as inhibitors of a range of clinically relevant enzymes. The data presented herein is collated from recent studies to facilitate an objective evaluation of their potential as therapeutic agents.
Comparative Efficacy of this compound Derivatives
The inhibitory activities of selected this compound derivatives against various enzymes are summarized below. The data, presented as IC50 values, highlight the diverse potential of this class of triterpenoids.
| This compound Derivative Class/Name | Enzyme Target | IC50 (µM) | Source Organism/Method |
| Synthetic this compound Derivatives | DNA Topoisomerase II | 1.86 - 149.97 | Synthesis from 3-oxolanost-9(11)-en-24S,25-diol isolated from Pinus luchuensis[1] |
| Methyl Ganoderate A | Fatty Acid Amide Hydrolase (FAAH) | Displayed 61% inhibition at 100 µM | Ganoderma lucidum[2] |
| This compound Triterpenes (18 compounds) | Acetylcholinesterase | 9.40 - 31.03 | Ganoderma lucidum[3] |
| Ganoleucoins A–P & known triterpenes | HMG-CoA Reductase | Stronger inhibition than atorvastatin (qualitative) | Ganoderma leucocontextum[4] |
| Ganoleucoins M, N, and P | α-Glucosidase | 13.6, 2.5, and 5.9 respectively | Ganoderma leucocontextum[4] |
| Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acid | Nitric Oxide (NO) Production | 0.6 ± 0.1 | Ganoderma sinense[5] |
| Various this compound Triterpenoids | Nitric Oxide (NO) Production | 3.65 ± 0.41 - 28.04 ± 2.81 | Ganoderma curtisii[6] |
Key Signaling Pathways and Experimental Workflow
To provide a broader context, the following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a generalized workflow for inhibitor screening.
References
- 1. Synthetic this compound-type triterpenoids as inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOSYNTHESIS OF CHOLESTEROL | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is Cholesterol Synthesis? Steps & Regulation [allen.in]
- 5. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. This compound triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanostane as a Fungal Biomarker: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of fungal infections, along with the reliable quantification of fungal biomass in various applications, is a critical challenge. This guide provides a comprehensive comparison of lanostane-type triterpenoids as potential fungal biomarkers against the more established biomarker, ergosterol. We present available experimental data, detailed methodologies, and logical workflows to aid researchers in evaluating and potentially validating this compound for their specific applications.
Performance Comparison of Fungal Biomarkers
The efficacy of a biomarker is determined by its specificity, sensitivity, and the reliability of its detection methods. While ergosterol is a well-established pan-fungal biomarker, this compound and its derivatives are more specific to certain fungal taxa, particularly within the phylum Basidiomycota, such as the genus Ganoderma. Below is a summary of their key characteristics.
Table 1: Comparison of this compound and Ergosterol as Fungal Biomarkers
| Feature | This compound-Type Triterpenoids | Ergosterol |
| Fungal Specificity | High (Often specific to certain genera like Ganoderma) | High (Present in most fungi, absent in plants and bacteria)[1] |
| Biomarker Type | Secondary Metabolite | Primary Sterol in Fungal Cell Membranes[2][3] |
| Potential Application | Chemotaxonomic identification, specific fungal detection | General fungal biomass estimation, diagnosis of fungal infections[1][2][3] |
| Detection Methods | HPLC, LC-MS/MS, GC-MS[4][5] | HPLC, GC-MS, Spectrophotometry[1][6][7] |
| Validation Status | Primarily used in chemotaxonomy and phytochemical analysis; limited validation as a quantitative biomarker. | Well-validated for fungal biomass quantification in environmental and clinical samples.[1][2][3][6] |
| Reported Concentrations | Varies significantly by species and growth conditions. | Ranges from approximately 2.6 to 42 µg/mg of dry fungal mass.[6] For example, Aspergillus niger contains around 4.62 µg/mg, while Candida tropicalis can have as high as 22.84 µg/mg.[2][3] |
Table 2: Performance Metrics of Established Fungal Biomarkers for Invasive Fungal Disease Diagnosis
For context, the following table presents the diagnostic performance of other commonly used fungal biomarkers. Data for this compound is not available in this context.
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) |
| (1→3)-β-D-glucan (BDG) | Serum | 77 - 80 | 63 - 85[8] |
| Galactomannan (GM) | Serum | 71 - 79 | 81 - 89[9] |
| Galactomannan (GM) | BAL | 84 - 86 | 89[8] |
| Mannan/Anti-Mannan | Serum | 83 | 86[8] |
| Cryptococcal Antigen (CrAg) | CSF, Serum | >95 | >95[10] |
BAL: Bronchoalveolar Lavage
Biosynthesis and Cellular Location of this compound and Ergosterol
The biosynthetic pathway highlights the fundamental difference between this compound and ergosterol. Both originate from the cyclization of squalene to lanosterol.[1] In most fungi, lanosterol is a precursor that is further metabolized to ergosterol, the primary functional sterol in the cell membrane. However, in certain fungi, lanosterol is the starting point for a diverse array of this compound-type triterpenoids, which are secondary metabolites.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation and comparison of biomarkers. Below are methodologies for the extraction and quantification of this compound and ergosterol.
Protocol 1: Quantification of Ergosterol by HPLC
This protocol is adapted from established methods for ergosterol quantification from fungal biomass.
1. Sample Preparation (Saponification and Extraction):
-
Weigh 20-50 mg of lyophilized fungal mycelium or sample.
-
Add 10 ml of 10% (w/v) potassium hydroxide in methanol.
-
Heat the mixture at 80°C for 30 minutes in a sealed tube to saponify lipids.
-
Allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane or cyclohexane to isolate the non-saponifiable fraction containing ergosterol. Repeat the extraction three times.
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen.
2. HPLC Analysis:
-
Reconstitute the dried extract in a known volume of HPLC-grade methanol or isopropanol.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase, for example, methanol:acetonitrile (95:5 v/v).
-
Detect ergosterol using a UV detector at 282 nm.
-
Quantify the ergosterol concentration by comparing the peak area to a standard curve prepared with pure ergosterol.[1]
Protocol 2: Analysis of this compound-Type Triterpenoids by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound triterpenoids, which can be adapted for quantitative purposes.
1. Sample Preparation (Extraction):
-
Lyophilize and grind the fungal material (e.g., fruiting bodies or mycelia).
-
Perform a solvent extraction using methanol, ethanol, or ethyl acetate. This can be done through maceration or sonication.
-
Concentrate the crude extract under reduced pressure.
-
For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
2. LC-MS/MS Analysis:
-
Reconstitute the extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[5]
-
Use a C18 column with a gradient elution, for example, with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Set the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-product ion transitions for the target this compound triterpenoids.[5]
-
For qualitative analysis, full scan and product ion scan modes can be used to identify and characterize different this compound derivatives.[4]
Experimental and Validation Workflow
The following diagram illustrates a logical workflow for the validation of a novel fungal biomarker like this compound and its comparison with an established marker such as ergosterol.
Conclusion and Future Directions
Ergosterol remains a robust and well-validated biomarker for the general quantification of fungal biomass. Its presence across a wide range of fungal species makes it a valuable tool for broad-spectrum fungal detection.
This compound-type triterpenoids, on the other hand, present an opportunity for more targeted fungal detection. Their high diversity and specificity to certain fungal groups could be leveraged for the development of chemotaxonomic tools or diagnostic assays for specific fungal pathogens known to produce these compounds. However, significant research is required to validate this compound as a quantitative biomarker. This includes establishing standardized analytical methods, determining its correlation with fungal load across various species and growth conditions, and evaluating its performance in relevant clinical or environmental matrices. Future studies should focus on direct comparative analyses of this compound and ergosterol in well-defined experimental setups to fully elucidate the potential of this compound as a specific fungal biomarker.
References
- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of fungal this compound-type triterpene acids by electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and Chemotaxonomic Analysis of this compound Triterpenoids in the Mycelia of Ganoderma spp. Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ugc.futurelearn.com [ugc.futurelearn.com]
- 9. Role of Molecular Biomarkers in the Diagnosis of Invasive Fungal Diseases in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Lanostane in a Laboratory Setting
Lanostane Chemical and Physical Properties
Understanding the fundamental properties of this compound is essential for its safe handling and disposal. This compound is a tetracyclic triterpenoid.[1][2][3] The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C₃₀H₅₄ |
| Molar Mass | 414.762 g·mol⁻¹[1] |
| Appearance | Solid |
| Melting Point | 98 to 99 °C (208 to 210 °F; 371 to 372 K)[1] |
| CAS Number | 474-20-4 (5α-Lanostane)[1] |
Experimental Protocols: General Disposal Procedure for this compound
The following protocol is a general guideline based on established laboratory safety practices for the disposal of non-reactive solid chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements, as waste disposal regulations can vary.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials. This includes:
-
Unused or expired solid this compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Rinsate from cleaning contaminated glassware (collect as liquid waste if a solvent was used for cleaning).
-
-
The container should be made of a material compatible with solid organic compounds and should have a secure lid to prevent spillage.
-
Solid waste should be collected separately from liquid waste.
3. Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of waste in the container.
-
Add any other information required by your institution's EHS department.
4. Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible chemicals.
-
The storage area should be well-ventilated.
5. Waste Pickup and Disposal:
-
Follow your institution's established procedures for requesting a hazardous waste pickup.
-
Complete all necessary waste disposal forms as required.
6. Decontamination:
-
Thoroughly clean any spills and decontaminate the work area after handling this compound. Use an appropriate solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem. Always prioritize safety and consult with your institution's safety officers for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
